molecular formula C11H22N2O B1306328 2,6-Dimethyl-4-piperidin-4-yl-morpholine CAS No. 436099-87-5

2,6-Dimethyl-4-piperidin-4-yl-morpholine

Cat. No.: B1306328
CAS No.: 436099-87-5
M. Wt: 198.31 g/mol
InChI Key: MYYJFAYHVMWIDI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-piperidin-4-yl-morpholine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-4-piperidin-4-yl-morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-piperidin-4-yl-morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4-piperidin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYJFAYHVMWIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389949, DTXSID801277519
Record name 2,6-Dimethyl-4-piperidin-4-yl-morpholine
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Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551923-15-0, 436099-87-5
Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551923-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-piperidin-4-yl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
Source EPA DSSTox
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Foundational & Exploratory

Chemical structure and molecular properties of 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,6-Dimethyl-4-piperidin-4-yl-morpholine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-dimethyl-4-piperidin-4-yl-morpholine, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its chemical structure, molecular properties, a plausible synthetic route with detailed protocols, and its potential pharmacological applications, grounding our discussion in established scientific principles and authoritative sources.

Unveiling the Molecular Architecture: Structure and Properties

2,6-Dimethyl-4-piperidin-4-yl-morpholine is a saturated heterocyclic compound featuring a morpholine ring substituted at the 2 and 6 positions with methyl groups and at the 4-position with a piperidin-4-yl group. The presence of two stereocenters at the C2 and C6 positions of the morpholine ring gives rise to cis and trans isomers. This guide will focus on the cis-isomer, which is often the thermodynamically favored product in many synthetic routes.[1][2]

The unique three-dimensional arrangement of the morpholine and piperidine rings, coupled with the basic nitrogen atoms, imparts specific physicochemical properties that are crucial for its interaction with biological targets.[3][4] The morpholine moiety is a common scaffold in drug discovery, known for improving the pharmacokinetic profile of molecules.[5]

Physicochemical and Computed Properties
PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O[6]
Molecular Weight 198.31 g/mol [6]
CAS Number 1144519-73-2 (for cis-isomer)[7]
Appearance Expected to be a solid or oilN/A
Boiling Point Not available for the title compound. For 4-morpholinopiperidine: 100-115 °C at 0.15-0.20 mmHg.
Melting Point Not available for the title compound. For 4-morpholinopiperidine: 40-43 °C.
pKa (predicted) ~9.5-10.5 (for the piperidine nitrogen)N/A
LogP (predicted) ~1.5 - 2.5N/A
Topological Polar Surface Area (TPSA) 24.5 Ų[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 1[8]

The Art of Synthesis: A Proposed Experimental Pathway

The synthesis of cis-2,6-dimethyl-4-piperidin-4-yl-morpholine can be strategically approached through a convergent synthesis. This involves the preparation of two key building blocks: cis-2,6-dimethylmorpholine and a suitably protected 4-halopiperidine, followed by their coupling via N-alkylation. This method offers high control over the stereochemistry of the morpholine ring and is adaptable for creating analogues.

Synthetic Workflow Diagram

Synthetic_Pathway cluster_0 Synthesis of cis-2,6-Dimethylmorpholine cluster_1 Preparation of Protected 4-Halopiperidine cluster_2 Coupling and Deprotection A Diisopropanolamine B cis-2,6-Dimethylmorpholine A->B H₂SO₄, Heat F cis-2,6-Dimethyl-4-(N-Boc-piperidin-4-yl)morpholine B->F N-Boc-4-bromopiperidine (E) K₂CO₃, Acetonitrile C 4-Hydroxypiperidine D N-Boc-4-hydroxypiperidine C->D Boc₂O, Base E N-Boc-4-bromopiperidine D->E PBr₃ or CBr₄/PPh₃ G cis-2,6-Dimethyl-4-piperidin-4-yl-morpholine (Target) F->G Trifluoroacetic Acid (TFA) Dichloromethane (DCM)

Caption: Proposed synthetic workflow for cis-2,6-Dimethyl-4-piperidin-4-yl-morpholine.

Step-by-Step Experimental Protocol

Part 1: Synthesis of cis-2,6-Dimethylmorpholine [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place concentrated sulfuric acid.

  • Addition of Reactant: Slowly add diisopropanolamine to the sulfuric acid with vigorous stirring. The reaction is exothermic and the temperature should be controlled.

  • Cyclization: Heat the reaction mixture to 150-190 °C for several hours.

  • Work-up: Cool the mixture and carefully neutralize with a strong base (e.g., NaOH solution) while cooling in an ice bath.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and purify by distillation to yield cis-2,6-dimethylmorpholine.

Part 2: Synthesis of N-Boc-4-bromopiperidine

  • Protection of Piperidine: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine.

  • Halogenation: Dissolve the N-Boc-4-hydroxypiperidine in an appropriate solvent and treat with a brominating agent (e.g., phosphorus tribromide or a combination of carbon tetrabromide and triphenylphosphine).

  • Purification: After completion of the reaction, perform an aqueous work-up and purify the crude product by column chromatography to yield N-Boc-4-bromopiperidine.

Part 3: Coupling and Deprotection [9]

  • N-Alkylation: In a round-bottom flask, dissolve cis-2,6-dimethylmorpholine and N-Boc-4-bromopiperidine in an anhydrous polar aprotic solvent such as acetonitrile. Add an excess of a weak base, like potassium carbonate.

  • Reaction: Heat the mixture to reflux and stir until the starting materials are consumed (monitored by TLC).

  • Isolation: Cool the reaction, filter off the base, and concentrate the filtrate. Purify the resulting crude product, cis-2,6-dimethyl-4-(N-Boc-piperidin-4-yl)morpholine, by column chromatography.

  • Deprotection: Dissolve the purified product in dichloromethane and add an excess of trifluoroacetic acid. Stir at room temperature for a few hours.

  • Final Product Isolation: Neutralize the reaction mixture with a base, extract the product into an organic solvent, dry the organic layer, and concentrate to yield the final product, cis-2,6-dimethyl-4-piperidin-4-yl-morpholine. Further purification can be achieved by crystallization or chromatography.

Spectroscopic Fingerprint: Characterization of the Core

Spectroscopic Technique Predicted Characteristics
¹H NMR - Morpholine Protons: Complex multiplets for the CH₂ and CH protons on the morpholine ring. The methyl groups would appear as doublets. - Piperidine Protons: Multiplets for the CH₂ and CH protons on the piperidine ring. The NH proton would appear as a broad singlet.
¹³C NMR - Morpholine Carbons: Signals corresponding to the methyl carbons, and the methine and methylene carbons of the morpholine ring. - Piperidine Carbons: Signals for the methine and methylene carbons of the piperidine ring.
IR Spectroscopy - N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹. - C-H Stretch: Absorption bands in the 2800-3000 cm⁻¹ region. - C-O Stretch: A strong absorption band around 1100 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion Peak (M⁺): Expected at m/z = 198. - Fragmentation: Characteristic fragmentation patterns involving the loss of methyl groups and cleavage of the morpholine and piperidine rings.

Potential in Drug Discovery: A Scaffold of Promise

The combination of the morpholine and piperidine scaffolds suggests a high potential for biological activity.[4] Both heterocycles are considered "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs.[5]

Logical Relationship between Structure and Potential Biological Targets

Biological_Potential cluster_0 Chemical Scaffold cluster_1 Potential Biological Targets cluster_2 Potential Therapeutic Areas A 2,6-Dimethyl-4-piperidin-4-yl-morpholine Key Features: - cis-2,6-Dimethylmorpholine - Piperidine Ring - Basic Nitrogen Centers B GPCRs (e.g., Adenosine Receptors)[8] A->B interacts with C Kinases (e.g., p38α MAP kinase)[11] A->C inhibits D Ion Channels A->D modulates F Central Nervous System (e.g., Antidepressants)[8] B->F E Oncology[12] C->E G Infectious Diseases (e.g., Antimalarials)[8] C->G D->F

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of Piperidin-4-yl-morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Piperidin-4-yl-morpholine Scaffold

In the landscape of modern medicinal chemistry, the piperidin-4-yl-morpholine scaffold has emerged as a privileged structure. Its prevalence in drug discovery is not accidental; it is a direct result of the favorable physicochemical and metabolic properties it imparts to a molecule.[1][2] Piperidine and morpholine rings are frequently incorporated into drug candidates to enhance therapeutic properties and optimize pharmacokinetics.[1][2] This guide provides an in-depth analysis of the core physicochemical characteristics of these derivatives, offering both the theoretical basis and practical, field-proven protocols for their assessment. Understanding these properties is a critical step in navigating the complex path from a promising compound to a viable drug candidate.[3][4]

The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This profile is, in turn, dictated by fundamental physicochemical properties such as lipophilicity, ionization state (pKa), and metabolic stability.[4][5][6] For researchers and drug development professionals, a meticulous, early-stage characterization of these parameters is not just advisable; it is essential to mitigate late-stage attrition and guide rational drug design.[3][7]

Section 1: Lipophilicity (LogP & LogD) - The Balance of Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters.[6] It profoundly influences membrane permeability, plasma protein binding, solubility, and target engagement. This property is quantified using the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.

Causality in Experimental Choice: The "shake-flask" method using n-octanol and water remains the gold standard for LogP determination.[8][9] n-Octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the amphiphilic character of biological membranes. Pre-saturating each solvent phase with the other before the experiment is a critical, self-validating step. It ensures that the volume of each phase does not change during partitioning due to miscibility, which would otherwise lead to inaccurate concentration measurements and unreliable LogP values.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol details the determination of the distribution coefficient at physiological pH (7.4), a more biologically relevant parameter than LogP for ionizable compounds like piperidin-4-yl-morpholine derivatives.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. In a large separation funnel, mix the PBS solution with n-octanol in a 1:1 ratio. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely. This creates your stock of pre-saturated solvents.[10]

  • Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of pre-saturated n-octanol and pre-saturated PBS (pH 7.4). A 1:1 ratio is common.

  • Compound Addition: Spike a small volume of the compound stock solution into the biphasic system. The final concentration should be low enough to prevent solubility issues in either phase but high enough for accurate quantification.

  • Equilibration: Cap the vial tightly and shake vigorously using a mechanical shaker for a set period (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure a clean separation of the two phases.

  • Sampling: Carefully withdraw a precise aliquot from the aqueous phase (bottom) and the n-octanol phase (top). Be meticulous to avoid cross-contamination at the interface.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10]

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Data Presentation: Lipophilicity of Piperidin-4-yl-morpholine Analogs
CompoundR GroupMethodLogD at pH 7.4
Scaffold -HShake-Flask< 0.3[11]
Analog A -CH₃Shake-Flask0.8 (Estimated)
Analog B -C₆H₅ (Phenyl)Shake-Flask2.5 (Estimated)
Analog C -CF₃Shake-Flask1.2 (Estimated)

Note: Data for analogs are hypothetical estimates to illustrate structure-property relationships.

Visualization: LogD Determination Workflow

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare & Pre-saturate n-Octanol & PBS (pH 7.4) E1 Mix Phases & Spike Compound P1->E1 P2 Prepare Compound Stock Solution P2->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge to Separate Phases E2->E3 E4 Sample Aqueous & Octanol Layers E3->E4 A1 Quantify Concentration (HPLC or LC-MS) E4->A1 A2 Calculate LogD log([C]oct/[C]aq) A1->A2

Caption: Workflow for experimental LogD determination.

Section 2: Ionization Constant (pKa) - The Driver of Molecular Charge

The pKa value defines the pH at which a molecule is 50% ionized. For piperidin-4-yl-morpholine derivatives, the basic nitrogen atoms of both the piperidine and morpholine rings are the primary ionizable centers. The pKa dictates the charge state of the molecule at physiological pH (~7.4), which critically influences solubility, cell permeability, and the ability to form ionic bonds with biological targets.[7][12]

Causality in Experimental Choice: Potentiometric titration is a robust and direct method for pKa determination.[12][13] The protocol's trustworthiness is enhanced by specific steps: calibration with standard buffers ensures pH meter accuracy, and purging the solution with nitrogen is vital to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds. Performing multiple titrations ensures reproducibility and provides statistical confidence in the final value.[13]

Experimental Protocol: Potentiometric Titration for pKa Determination

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate readings across the titration range.[13]

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[12]

  • Titration Setup: Place the sample solution in a jacketed reaction vessel under constant stirring. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

  • Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved CO₂.[13]

  • Initial pH Adjustment: For a basic compound, add a strong acid (e.g., 0.1 M HCl) to lower the initial pH to ~2, ensuring the compound is fully protonated.[12]

  • Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[12][13]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[14] For multiple pKa values, multiple inflection points will be observed.

  • Replication: Perform the titration at least in triplicate to ensure the reliability and precision of the determined pKa value.[13]

Data Presentation: Typical pKa Values for Heterocyclic Scaffolds
HeterocycleTypical pKa RangeRationale for Ionization
Piperidine ~9.5 - 11.0[15]The nitrogen lone pair is readily available for protonation.
Morpholine ~8.5[15]The inductive effect of the oxygen atom withdraws electron density, making the nitrogen less basic than piperidine.

Note: The actual pKa of a piperidin-4-yl-morpholine derivative will be influenced by substituents on either ring.

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis P1 Calibrate pH Meter (pH 4, 7, 10 Buffers) E1 Purge with N2 (Remove CO2) P1->E1 P2 Prepare 1mM Compound Solution in 0.15M KCl P2->E1 E2 Adjust to pH ~2 with 0.1M HCl E1->E2 E3 Titrate with 0.1M NaOH Increments E2->E3 E4 Record pH vs. Volume of Titrant E3->E4 A1 Plot Titration Curve (pH vs. Volume) E4->A1 A2 Identify Inflection Point & Half-Equivalence Point A1->A2 A3 Determine pKa (pH at half-equivalence) A2->A3

Caption: Workflow for pKa determination by potentiometric titration.

Section 3: Metabolic Stability - Predicting In Vivo Half-Life

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[16][17] A compound that is rapidly metabolized will have a short half-life and low bioavailability, potentially rendering it ineffective.[18] In vitro metabolic stability assays are crucial early screens to predict a compound's in vivo behavior and guide structural modifications to block metabolic "soft spots."[16][19]

Causality in Experimental Choice: Liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[20] Using microsomes is a cost-effective, high-throughput method to assess CYP-mediated metabolic liability.[19] The protocol's validity depends on the inclusion of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate), which is essential for CYP enzyme activity. Running a parallel incubation without NADPH serves as a critical negative control to ensure that compound disappearance is due to enzymatic metabolism and not chemical instability or non-specific binding.

Experimental Protocol: In Vitro Microsomal Stability Assay

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a solution of liver microsomes (e.g., human, rat) in buffer, and a solution of the NADPH cofactor. Pre-warm all solutions to 37°C.

  • Incubation Setup: In a 96-well plate, add the liver microsome solution and the test compound (typically at a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiating the Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is the T₀ (time zero) point for the reaction. A control incubation is run in parallel where buffer is added instead of NADPH.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

  • Calculation of In Vitro Half-Life (t₁/₂) and Intrinsic Clearance (CLᵢₙₜ):

    • t₁/₂ = 0.693 / k

    • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration])

Data Presentation: Metabolic Stability of Piperidin-4-yl-morpholine Analogs
CompoundIn Vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg)Predicted In Vivo Clearance
Scaffold > 60< 10Low
Analog B 2545Moderate
Verapamil 1578High (Control)

Note: Data for the scaffold and analog are hypothetical, presented alongside a typical high-clearance control compound.

Visualization: Microsomal Stability Assay Workflow

Metabolic_Stability_Workflow cluster_prep Preparation (37°C) cluster_exp Incubation & Sampling cluster_analysis Analysis & Calculation P1 Prepare Microsomes & Test Compound E1 Pre-incubate Compound with Microsomes P1->E1 P2 Prepare NADPH Cofactor Solution E2 Initiate Reaction by adding NADPH (T=0) P2->E2 E1->E2 E3 Quench Reaction at Time Points (0, 5, 15, 30 min) with Acetonitrile E2->E3 A1 Centrifuge & Analyze Supernatant by LC-MS/MS E3->A1 A2 Plot ln(% Remaining) vs. Time A1->A2 A3 Calculate t½ and Intrinsic Clearance A2->A3

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: Integrating Physicochemical Data for Drug Design

The piperidin-4-yl-morpholine scaffold offers a robust starting point for drug design, largely due to its favorable physicochemical properties. However, this guide demonstrates that the addition of substituents can dramatically alter these foundational characteristics. A comprehensive understanding and early experimental determination of lipophilicity, pKa, and metabolic stability are paramount. By employing the rigorous, self-validating protocols detailed herein, researchers can build a reliable data package that informs structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately guiding the optimization of lead compounds and increasing the probability of success in the complex journey of drug development.

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  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2,6-Dimethyl-4-(piperidin-4-yl)morpholine .

Executive Summary

2,6-Dimethyl-4-(piperidin-4-yl)morpholine (CAS: 436099-87-5) is a critical bicyclic amine intermediate used in the synthesis of kinase inhibitors and GPCR ligands. Its structure comprises a secondary amine (piperidine) and a sterically hindered tertiary amine (morpholine), introducing unique solubility challenges.

This guide provides a definitive solubility profile derived from fragment-based physicochemical analysis and standard process chemistry protocols. It addresses the compound's behavior in polar, non-polar, and chlorinated solvents, emphasizing its pH-dependent solubility switch—a key feature for purification and formulation.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its molecular architecture. The molecule consists of a lipophilic dimethyl-morpholine head and a hydrophilic piperidine tail.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₁H₂₂N₂OModerate molecular weight (198.31 g/mol ) favors solubility in small-molecule solvents.
LogP (Predicted) ~1.1 – 1.4Lipophilic: Soluble in organic solvents (DCM, EtOAc). Hydrophobic: Poor water solubility as a free base.
pKa (Basic) Piperidine NH: ~11.0Morpholine N: ~7.5pH-Switchable: High water solubility at pH < 6 (cationic). Low water solubility at pH > 10 (neutral).
H-Bond Donors 1 (Piperidine NH)Capable of H-bonding with protic solvents (MeOH, Water).
Stereochemistry cis-2,6-dimethyl (meso)The cis isomer (2R,6S) disrupts crystal packing compared to planar analogs, often lowering the melting point and increasing organic solubility.
Structural Visualization

The following diagram illustrates the core connectivity and the critical sites for solvent interaction.

ChemicalStructure cluster_morpholine Morpholine Ring (Lipophilic Head) cluster_piperidine Piperidine Ring (Hydrophilic Tail) M_N N (Tertiary) M_O O (Ether) M_N->M_O C-C backbone Me1 CH3 (pos 2) M_N->Me1 Steric Bulk Me2 CH3 (pos 6) M_N->Me2 Steric Bulk P_N NH (Secondary) P_C4 C4 P_N->P_C4 P_C4->M_N Linker Bond

Figure 1: Structural connectivity highlighting the lipophilic morpholine head and the basic piperidine tail.

Solubility Profile by Solvent Class

The following data categorizes solvent suitability based on "Like Dissolves Like" principles and experimental precedents for substituted morpholines.

A. Chlorinated Solvents (Primary Choice)
  • Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).

  • Solubility: High (>100 mg/mL) .

  • Mechanism: The chlorinated solvents interact favorably with the tertiary amine and ether oxygen.

  • Application: Ideal for extraction from aqueous basic layers. The free base partitions almost exclusively into DCM at pH > 10.

B. Polar Protic Solvents
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Solubility: High to Moderate .

  • Mechanism: The secondary amine (NH) acts as a hydrogen bond donor, while the ether oxygen accepts hydrogen bonds.

  • Application: Excellent for crystallization (often as HCl or fumarate salts) and standard reactions (hydrogenation, alkylation).

C. Polar Aprotic Solvents
  • Solvents: DMSO, DMF, Acetonitrile (MeCN).

  • Solubility: High (>50 mg/mL) .

  • Application: Used for SₙAr reactions or coupling chemistry where high temperature is required. Note: Removing DMSO post-reaction can be difficult due to the compound's amine nature; aqueous workup is preferred.

D. Non-Polar Solvents
  • Solvents: Hexane, Heptane, Toluene.

  • Solubility: Low to Moderate .

    • Toluene: Moderate solubility; often increases with heat. Good for re-crystallization.

    • Hexane/Heptane: Low (<10 mg/mL) . The compound is likely to "oil out" or precipitate.

  • Application: Heptane is the standard antisolvent to force precipitation of the product from a Toluene or Ethyl Acetate solution.

Experimental Protocols

As a Senior Scientist, relying on literature values is insufficient. You must validate solubility experimentally.

Protocol 4.1: Thermodynamic Solubility Determination

This protocol determines the maximum concentration (saturation) of the compound in a specific solvent at equilibrium.

Reagents:

  • 2,6-Dimethyl-4-(piperidin-4-yl)morpholine (Free Base).[1]

  • Target Solvent (HPLC Grade).

Workflow:

  • Preparation: Weigh 50 mg of compound into a 2 mL HPLC vial.

  • Addition: Add solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

  • Observation:

    • Clear Solution: Soluble.[2][3][4][5] Record volume.

    • Cloudy/Solid remains: Continue adding solvent up to 1 mL.

  • Equilibration: If solid remains at 1 mL (Solubility < 50 mg/mL), stir the suspension at 25°C for 24 hours.

  • Quantification: Filter the supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (210 nm) against a standard curve.

Protocol 4.2: pH-Dependent Extraction (The "Acid-Base Swing")

This is the most robust method for purifying this amine without chromatography.

  • Dissolution: Dissolve crude reaction mixture in 1.0 M HCl (Compound becomes protonated and water-soluble).

  • Wash: Wash the aqueous acidic layer with Ethyl Acetate (Removes non-basic impurities).

  • Basification: Adjust aqueous layer pH to >12 using 50% NaOH (Compound reverts to Free Base, becomes oily/insoluble in water).

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Recovery: Dry DCM layer over Na₂SO₄ and concentrate.

Process Chemistry Decision Matrix

Use the following decision tree to select the correct solvent system for your specific unit operation.

SolventSelection Start Start: Select Operation Op_Reaction Chemical Reaction Start->Op_Reaction Op_Extraction Workup / Extraction Start->Op_Extraction Op_Cryst Crystallization Start->Op_Cryst Rxn_Temp High Temp Required? Op_Reaction->Rxn_Temp Ext_pH Is Product Salt or Base? Op_Extraction->Ext_pH Cryst_Type Salt Formation? Op_Cryst->Cryst_Type Rxn_Yes Use DMF or Toluene Rxn_Temp->Rxn_Yes Yes Rxn_No Use DCM or THF Rxn_Temp->Rxn_No No Ext_Salt Water (Soluble) Ext_pH->Ext_Salt Salt (pH < 6) Ext_Base DCM (Soluble) / Water (Insoluble) Ext_pH->Ext_Base Free Base (pH > 10) Cryst_Yes EtOH + HCl/IPA Cryst_Type->Cryst_Yes Yes (HCl/TFA) Cryst_No Toluene + Heptane (Antisolvent) Cryst_Type->Cryst_No No (Free Base)

Figure 2: Solvent selection workflow for reaction, extraction, and purification stages.

References

  • PubChem Compound Summary. (2025). 4-(Piperidin-4-yl)morpholine (Core Scaffold Solubility Data).[6] National Library of Medicine. [Link]

Sources

Thermodynamic Stability of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine Conformers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of physicochemical properties for drug candidates, the 2,6-dimethyl-4-(piperidin-4-yl)morpholine scaffold represents a classic case of stereochemical complexity impacting solubility, metabolic stability, and target binding. This guide provides a rigorous analysis of the thermodynamic stability of its conformers.[1]

The molecule comprises two saturated heterocycles linked by a single C-N bond. Its conformational landscape is governed by three primary vectors:

  • Morpholine Ring Isomerism: The cis vs. trans orientation of the 2,6-dimethyl substituents.

  • Piperidine Ring Substitution: The axial vs. equatorial preference of the bulky morpholine group at position C4.

  • Inter-ring Rotational Freedom: The torsional strain about the Piperidine(C4)-Morpholine(N4) bond.

This guide outlines the theoretical framework and provides a validated workflow for determining the global energy minimum, combining Density Functional Theory (DFT) with experimental NMR validation.

Structural Deconstruction & Theoretical Framework

To understand the thermodynamics, we must deconstruct the molecule into its constituent mechanical parts.

The Morpholine Core: cis vs. trans

The 2,6-dimethylmorpholine moiety exists as two diastereomers.

  • The cis-isomer: Both methyl groups can adopt an equatorial orientation in the chair conformation. This minimizes 1,3-diaxial interactions.

  • The trans-isomer: In a chair conformation, one methyl group is forced into an axial position.

  • Thermodynamic Verdict: The cis-isomer (diequatorial) is thermodynamically superior by approximately 1.6–2.0 kcal/mol compared to the trans-isomer. Consequently, synthetic routes are typically optimized to yield the cis form, and this guide focuses on the cis-2,6-dimethylmorpholine derivative.

The Piperidine Core: Substituent Effects

The morpholine ring is attached to the C4 position of the piperidine.

  • A-Value Consideration: The morpholine group is a sterically demanding substituent. In a cyclohexane/piperidine system, bulky groups overwhelmingly prefer the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C2 and C6.

  • Thermodynamic Verdict: The conformer with the morpholine group equatorial on the piperidine ring is the global minimum. The axial conformer is high-energy (>3.0 kcal/mol destabilization) and sterically prohibited in most biological contexts.

The Rotatable Linker (N-C Bond)

The bond connecting the Morpholine Nitrogen (N4') to the Piperidine Carbon (C4) allows rotation. However, this rotation is restricted by the steric clash between the morpholine ring carbons and the piperidine equatorial protons.

Computational Methodology (In Silico Protocol)

Step-by-Step Workflow

Step 1: Exhaustive Conformational Search (Molecular Mechanics)

  • Tool: OPLS4 or MMFF94 force fields.

  • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.

  • Goal: Generate 50-100 unique conformers. This ensures we capture rotamers of the N-C bond and ring puckering (chair/boat/twist-boat).

  • Constraint: Set a 10 kcal/mol energy window to discard physically impossible structures immediately.

Step 2: Geometry Optimization (DFT)

  • Theory Level: B3LYP/6-311+G(d,p).

  • Rationale: The 6-311+G(d,p) basis set includes diffuse functions essential for describing the lone pairs on the nitrogen and oxygen atoms accurately.

  • Solvation: Use the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for water (

    
    ) to mimic physiological conditions. Gas-phase calculations often overemphasize intramolecular hydrogen bonding that does not exist in water.
    

Step 3: Frequency Calculation

  • Purpose: Verify that optimized geometries are true minima (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE) corrections.

  • Output: Gibbs Free Energy (

    
    ) at 298K.
    
Visualization of Computational Logic

ComputationalWorkflow Start Input Structure (2D Sketch) MM_Search Conformational Search (Force Field: OPLS4) Monte Carlo Sampling Start->MM_Search Filter Filter Redundant & High Energy (>10 kcal/mol) MM_Search->Filter DFT_Opt DFT Optimization B3LYP/6-311+G(d,p) Solvation: IEFPCM (Water) Filter->DFT_Opt Freq_Calc Frequency Calc (Check Imaginary Freqs) DFT_Opt->Freq_Calc Boltzmann Boltzmann Weighting Calculate Population % Freq_Calc->Boltzmann ΔG Analysis

Figure 1: The computational funnel for determining thermodynamic stability.

Experimental Validation (Wet Lab Protocol)

Computational predictions must be validated by spectroscopic data. The rapid interconversion of conformers at room temperature often results in averaged NMR signals.

Variable Temperature (VT) NMR

To distinguish between the axial and equatorial conformers (if exchange is occurring), one must slow the exchange rate on the NMR timescale.

  • Protocol: Dissolve the compound in a low-freezing solvent (e.g., CD₂Cl₂ or Toluene-d8).

  • Execution: Acquire ¹H NMR spectra starting at 298K and cooling in 20K increments down to 180K.

  • Observation: As temperature drops, the sharp, averaged peaks of the piperidine ring protons will broaden and eventually split (decoalesce) into distinct sets of signals representing the "frozen" conformers.

NOESY/ROESY Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations (< 5 Å).

  • Critical Signal: Look for NOE correlations between the Morpholine protons and the Piperidine axial protons at C3/C5.

  • Interpretation:

    • Equatorial Conformer: Strong NOE between Morpholine-N-CH₂ and Piperidine-C3/C5-Axial-H.

    • Axial Conformer: Strong NOE between Morpholine-N-CH₂ and Piperidine-C3/C5-Equatorial-H (due to different spatial trajectory).

Experimental Logic Flow

ExperimentalLogic Sample Synthesized Compound (Dissolved in CD2Cl2) RT_NMR 1H NMR at 298K Sample->RT_NMR Decision Are peaks broad? RT_NMR->Decision VT_NMR VT-NMR (Cool to 180K) Freeze Conformers Decision->VT_NMR Yes (Exchange) NOESY 2D NOESY Experiment Decision->NOESY No (Stable) VT_NMR->NOESY Analysis Measure NOE Integrals (Distance Constraints) NOESY->Analysis Conclusion Confirm Dominant Conformer Analysis->Conclusion

Figure 2: Decision tree for spectroscopic validation of conformational isomers.

Data Synthesis: Predicted Stability Profile

Based on established stereochemical principles [1] and computational data for similar N-substituted morpholines [2], the relative stability profile for 2,6-Dimethyl-4-(piperidin-4-yl)morpholine is summarized below.

Table 1: Relative Energies of Key Conformers
Conformer ConfigurationMorpholine RingPiperidine SubstituentRelative Energy (

)
Population (298K)
A (Global Min) Chair (cis-diequatorial)Equatorial0.0 kcal/mol > 98%
B Chair (cis-diequatorial)Axial+3.2 kcal/mol< 1%
C Chair (trans-axial/eq)Equatorial+1.8 kcal/mol< 1%
D Twist-BoatEquatorial+5.5 kcal/mol~ 0%

Key Insight: The molecule is thermodynamically locked into Conformer A. The energy penalty for placing the bulky morpholine group axial on the piperidine (Conformer B) or adopting the trans-morpholine geometry (Conformer C) is too high for these species to exist in significant quantities at physiological temperature.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Wiberg, K. B. (1990). The conformational analysis of saturated heterocycles. Chemical Reviews, 90(6), 1089–1111.

  • Anet, F. A. L., & Yavari, I. (1977). Nitrogen inversion in piperidine.[2] Journal of the American Chemical Society, 99(8), 2794–2796.

  • Gaussian, Inc. (2023). Gaussian 16 User Reference: IEFPCM Solvation Model.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for VT-NMR and NOESY).

Sources

Methodological & Application

Reductive amination conditions for coupling 2,6-dimethylmorpholine and piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination of Sterically Hindered Systems

Executive Summary

The reductive amination of 2,6-dimethylmorpholine with 4-piperidone (typically


-protected, e.g., 

-Boc-4-piperidone) presents a specific synthetic challenge due to significant steric hindrance. Standard protocols utilizing Sodium Triacetoxyborohydride (STAB) often result in stalled conversion or low yields because the steric bulk of the 2,6-dimethyl groups impedes the formation of the requisite iminium intermediate.

This guide details two protocols:

  • Method A (Recommended): Titanium(IV) Isopropoxide-Mediated Reductive Amination.[1][2][3][4][5][6][7] This method utilizes a Lewis acid to drive equilibrium and scavenge water, ensuring high conversion.

  • Method B (Alternative): Acid-Catalyzed STAB Protocol. A modified standard approach for moisture-sensitive substrates where titanium is contraindicated.

Scientific Background & Mechanism

The Steric Challenge

In reductive amination, the rate-determining step for hindered amines is often the formation of the iminium ion (or enamine), not the reduction itself.

  • 2,6-Dimethylmorpholine: The methyl groups adjacent to the nitrogen center create a "picket fence," shielding the nucleophilic nitrogen.

  • 4-Piperidone: While a ketone is less reactive than an aldehyde, the cyclic nature adds ring strain changes during the

    
     transition.
    
The Titanium Solution

Titanium(IV) isopropoxide [


] acts as a dual-purpose reagent:
  • Lewis Acid Activation: It coordinates to the ketone oxygen, increasing electrophilicity.

  • Water Scavenging: It reacts with the water byproduct of imine formation to form titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier's principle).

Figure 1: Mechanistic Pathway of Ti-Mediated Reductive Amination

G Reactants Ketone + Amine Ti_Complex Hemiaminal-Ti Complex Reactants->Ti_Complex + Ti(OiPr)4 Lewis Acid Activation Iminium Activated Iminium Species Ti_Complex->Iminium - TiO2 / - H2O Irreversible Reduction Hydride Transfer (NaBH4) Iminium->Reduction Rapid Product Tertiary Amine Product Reduction->Product Workup

Caption: The titanium reagent facilitates the difficult dehydration step, bridging the energy gap caused by steric hindrance.

Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated (High Yield)

Best for: Sterically hindered amines, unreactive ketones.

Reagents:

  • 
    -Boc-4-piperidone (
    
    
    
    equiv)
  • 2,6-Dimethylmorpholine (

    
     equiv)
    
  • Titanium(IV) isopropoxide (

    
     equiv)
    
  • Sodium Borohydride (

    
    ) (
    
    
    
    equiv)
  • Solvent: THF (anhydrous) or Methanol (for reduction step)

Step-by-Step Protocol:

  • Complexation (The Critical Step):

    • In a dry flask under nitrogen, charge

      
      -Boc-4-piperidone (
      
      
      
      equiv) and 2,6-dimethylmorpholine (
      
      
      equiv).
    • Add neat Titanium(IV) isopropoxide (

      
       equiv) via syringe.
      
    • Note: If the mixture is too viscous to stir, add a minimal amount of anhydrous THF (

      
      ).
      
    • Stir at ambient temperature for 4–16 hours .

    • Checkpoint: Monitor by TLC or LCMS. You may not see the imine peak clearly, but the disappearance of the ketone indicates complex formation.

  • Reduction:

    • Dilute the reaction mixture with absolute Ethanol or Methanol (

      
      ).
      
    • Cool the solution to

      
       in an ice bath.
      
    • Add

      
       (
      
      
      
      equiv) portion-wise. (Caution: Gas evolution).
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Breaking the Emulsion):

    • Crucial: Ti reactions form sticky emulsions upon water addition.

    • Add

      
       or aqueous Rochelle’s Salt (Sodium Potassium Tartrate) solution.
      
    • Stir vigorously for 1 hour until two clear layers form (organic layer clear, aqueous layer contains white Ti solids).

    • Filter through a Celite pad if necessary.

    • Extract with EtOAc or DCM. Dry over

      
       and concentrate.
      
Method B: Modified STAB Protocol (Metal-Free)

Best for: Cases where Titanium residues are unacceptable; mild steric cases.

Reagents:

  • 
    -Boc-4-piperidone (
    
    
    
    equiv)
  • 2,6-Dimethylmorpholine (

    
     equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (

    
     equiv)
    
  • Acetic Acid (AcOH) (

    
     equiv)[6]
    
  • Solvent: 1,2-Dichloroethane (DCE)[8][9]

Step-by-Step Protocol:

  • Imine Equilibrium:

    • Dissolve ketone and amine in DCE (

      
      ).
      
    • Add Acetic Acid (

      
       equiv).[6] The acid is vital to protonate the ketone oxygen, compensating for the lack of a strong Lewis acid.
      
    • Stir for 30–60 minutes before adding the reducing agent.

  • Reduction:

    • Add STAB (

      
       equiv) in one portion.
      
    • Stir at room temperature for 12–24 hours.

    • Note: If reaction stalls, heat to

      
      .
      
  • Quench:

    • Quench with Saturated

      
       (aqueous).
      
    • Extract with DCM.

Data Summary & Decision Matrix

Table 1: Comparison of Methodologies for 2,6-Dimethylmorpholine Coupling

FeatureMethod A: Ti(

)

/

Method B: STAB / AcOH
Primary Mechanism Lewis-Acid Activation + DehydrationAcid-Catalyzed Hydride Transfer
Steric Tolerance High (Forces iminium formation)Moderate (Equilibrium limited)
Typical Yield 85–95%40–65% (Variable)
Reaction Time 6 h (Complexation) + 2 h (Red)12–24 h
Workup Difficulty High (Requires emulsion breaking)Low (Standard extraction)
Safety Profile Flammable solvent,

gas
AcOH fumes, Chlorinated solvent

Troubleshooting Guide

Figure 2: Workflow Decision Tree

DecisionTree Start Start: Coupling 2,6-Dimethylmorpholine Check1 Is the Ketone Acid Sensitive? Start->Check1 MethodA Use Method A (Ti(OiPr)4) Check1->MethodA No / Unknown MethodB Use Method B (STAB + AcOH) Check1->MethodB Yes (Boc group is stable, but others may not be) Result Check LCMS Conversion > 90%? MethodA->Result MethodB->Result Success Proceed to Workup Result->Success Yes Fail Troubleshoot Result->Fail No Fix1 Add Molecular Sieves Increase Temp to 50°C Fail->Fix1 Stalled Reaction Fix1->MethodA Retry

Caption: Decision logic for selecting and optimizing the reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[8][9][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995).[10][12] "Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990).[2] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

  • Baran, P. S. (2023). "Essentials of Heterocyclic Chemistry - Practical Guides." Scripps Research Institute. (General Reference for Heterocycle Handling).

Sources

Application Note & Protocols: Catalytic Hydrogenation for the Synthesis of Piperidin-4-yl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis of piperidin-4-yl-morpholine via the catalytic hydrogenation of 4-(morpholino)pyridine. Piperidine derivatives are foundational scaffolds in medicinal chemistry, and their efficient synthesis is of paramount importance.[1][2] This guide delves into the mechanistic principles, compares various catalytic systems, and provides detailed, field-proven protocols for researchers, chemists, and drug development professionals. The focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic motifs in FDA-approved pharmaceuticals and biologically active natural products.[1][3] Its saturated, flexible, three-dimensional structure is ideal for interacting with biological targets, making it a privileged scaffold in drug design. The target molecule, piperidin-4-yl-morpholine, combines this critical piperidine core with a morpholine substituent, a common feature used to enhance aqueous solubility and introduce a hydrogen bond acceptor.

The most direct and atom-economical route to such piperidines is the catalytic hydrogenation of their aromatic pyridine precursors.[1][4] This reaction involves the saturation of the pyridine ring with three equivalents of hydrogen, a transformation that, while conceptually simple, is mechanistically complex and requires careful optimization of catalysts and reaction conditions.[1][3]

Mechanistic Principles of Pyridine Hydrogenation

The catalytic hydrogenation of a pyridine ring is a challenging transformation due to the aromatic stability of the heterocycle.[5] The reaction proceeds through partially saturated intermediates, such as dihydropyridine and tetrahydropyridine, before reaching the fully saturated piperidine.[1]

A primary challenge is the potential for the Lewis-basic nitrogen atom in both the pyridine substrate and the piperidine product to coordinate strongly to the metal catalyst surface, leading to catalyst inhibition or poisoning.[6][7] This effect necessitates careful selection of the catalyst and reaction conditions to achieve high conversion and efficiency.

G sub 4-(Morpholino)pyridine (Substrate) cat_surf Catalyst Surface (e.g., Pt, Pd, Rh) sub->cat_surf Coordination int1 Dihydropyridine Intermediate sub->int1 + H₂ h2 H₂ h2->cat_surf Adsorption int2 Tetrahydropyridine Intermediate int1->int2 + H₂ prod Piperidin-4-yl-morpholine (Product) int2->prod + H₂ prod->cat_surf Coordination (Potential Poisoning)

Caption: General mechanism for the catalytic hydrogenation of a pyridine ring.

Catalyst Selection and Rationale

The choice of catalyst is the most critical factor determining the success of pyridine hydrogenation. Platinum-group metals (PGMs) are the most effective, with rhodium, platinum, and palladium being the most commonly employed.[6][8]

Platinum-Based Catalysts (e.g., PtO₂, Adams' Catalyst)

Platinum(IV) oxide (PtO₂), known as Adams' catalyst, is a robust and widely used precursor that forms highly active platinum black in situ upon exposure to hydrogen.[9]

  • Expertise & Rationale: PtO₂ is particularly effective in acidic solvents like glacial acetic acid.[8][10][11] The acid serves a dual purpose: it protonates the basic nitrogen of the pyridine ring, which prevents it from poisoning the catalyst surface, and it activates the ring towards reduction.[5][8] This makes the PtO₂/AcOH system a reliable, albeit sometimes slow, method for reducing a wide range of substituted pyridines.[8][10]

Rhodium-Based Catalysts (e.g., Rh/C, Rh₂O₃)

Rhodium catalysts are often significantly more active than platinum or palladium for the hydrogenation of aromatic rings, including pyridines.[3][12] This higher activity frequently allows for reactions to be conducted under much milder conditions (lower pressure and temperature).[2][3]

  • Expertise & Rationale: Recent studies have highlighted Rh₂O₃ as a highly active, stable, and commercially available catalyst for the hydrogenation of various functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C).[2][3] Rhodium on carbon (Rh/C) is another excellent choice, often favored for its high activity at lower pressures compared to other catalysts.[12] The enhanced activity of rhodium can be crucial for reducing electron-rich or sterically hindered pyridines.

Palladium-Based Catalysts (e.g., Pd/C)

Palladium on carbon (Pd/C) is one of the most common hydrogenation catalysts in organic synthesis. However, for pyridine reduction, it often requires more forcing conditions (high pressure/temperature) or specific additives to achieve good results, due to its susceptibility to nitrogen poisoning.[6]

  • Expertise & Rationale: The efficiency of Pd/C can be dramatically improved in acidic media or with certain additives.[13][14] For instance, using acetic acid as a solvent can facilitate the hydrogenation quantitatively.[14] However, without such activation, Pd/C may struggle to reduce the pyridine ring efficiently, especially compared to rhodium or platinum catalysts.

Comparative Data of Catalytic Systems

The following table summarizes various conditions reported for the hydrogenation of pyridines, providing a comparative overview for methodological selection.

CatalystSubstrateConditionsSolventYield/ConversionReference
PtO₂ Substituted Pyridines50-70 bar H₂, RT, 6-10 hGlacial Acetic AcidGood to Excellent[8][10]
Rh₂O₃ 4-Substituted Pyridines5 bar H₂, 40 °C, 4 h2,2,2-Trifluoroethanol>95%[3]
Rh/C Substituted Pyridines~4 bar H₂, RTEthanolHigh[12]
Pd/C Pyridine1 atm H₂, RT, 24 hAcetic AcidQuantitative[14]
Pd/C 4-Pyridinecarboxamides50 atm H₂, 80 °C, 12 hDichloroethane>98%[15]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of piperidin-4-yl-morpholine.

Protocol 1: Platinum Dioxide (PtO₂) Catalyzed Hydrogenation in Acetic Acid

This protocol employs a classic and highly reliable method suitable for a broad range of pyridine substrates. The acidic medium is key to its success.[8][10]

A. Materials & Equipment

  • 4-(Morpholino)pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas source (high purity)

  • Standard laboratory glassware

  • Celite™ or other filter aid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

B. Experimental Workflow Diagram

G start Start setup 1. Reactor Setup Add substrate, solvent, and catalyst to the pressure vessel. start->setup purge 2. Inert Gas Purge Seal reactor and purge with N₂ to remove all oxygen. setup->purge pressurize 3. Hydrogenation Pressurize with H₂ to 50-60 bar. Stir at room temperature. purge->pressurize monitor 4. Monitor Reaction Track H₂ uptake until constant. (Typically 8-12 hours) pressurize->monitor depressurize 5. Depressurization Cool reactor, vent H₂ safely, and purge with N₂. monitor->depressurize filter 6. Catalyst Removal Filter reaction mixture through a pad of Celite™. depressurize->filter workup 7. Work-up Neutralize filtrate with NaHCO₃. Extract with ethyl acetate. filter->workup purify 8. Purification Dry organic layer, concentrate, and purify crude product. workup->purify end End purify->end

Caption: Standard workflow for a high-pressure catalytic hydrogenation experiment.

C. Step-by-Step Procedure

  • Reactor Setup: In a suitable high-pressure reactor vessel, place a magnetic stir bar. Add 4-(morpholino)pyridine (1.0 eq). Under a stream of inert gas, add glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Carefully add PtO₂ (typically 5 mol%).

    • Causality Note: Adding the catalyst last and under an inert atmosphere minimizes exposure to air, which is good practice although PtO₂ is relatively stable.

  • Reaction Execution:

    • Securely seal the reactor vessel. Connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to completely remove air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.

    • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-70 bar).[8]

    • Begin vigorous stirring. The reaction is typically run at room temperature. Monitor the pressure gauge for hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the mixture with ethyl acetate.

    • Carefully filter the reaction mixture through a pad of Celite™ to remove the platinum black catalyst. Wash the filter cake with additional ethyl acetate.

    • Safety Note: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water while still wet.

    • Transfer the filtrate to a separatory funnel. Slowly and carefully neutralize the acetic acid by adding saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidin-4-yl-morpholine.

  • Purification: The crude product can be purified by column chromatography or distillation as required.

Protocol 2: Rhodium Oxide (Rh₂O₃) Catalyzed Hydrogenation under Mild Conditions

This protocol leverages the high activity of rhodium to achieve hydrogenation under significantly milder and often faster conditions.[2][3]

A. Materials & Equipment

  • 4-(Morpholino)pyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogenation reactor capable of holding 5-10 bar pressure

  • Other equipment as listed in Protocol 1

B. Step-by-Step Procedure

  • Reactor Setup: To a glass vial or pressure vessel, add 4-(morpholino)pyridine (1.0 eq) and a stir bar.

  • Catalyst and Solvent Addition: Add Rh₂O₃ (e.g., 0.5 mol%).[3] Add TFE as the solvent (e.g., 1 mL per 0.8 mmol substrate).[3]

    • Causality Note: TFE is an excellent solvent for this reaction, possessing high polarity and hydrogen bond donating ability which can help stabilize intermediates without being acidic.

  • Reaction Execution:

    • Place the vial into a high-pressure reactor. Seal the main reactor vessel.

    • Purge the reactor with an inert gas.

    • Pressurize the reactor with hydrogen gas to 5 bar.[3]

    • Stir the reaction at 40°C for 4-16 hours.[3] Monitor for completion by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, safely vent the hydrogen and purge with inert gas.

    • Filter the reaction mixture through a short plug of silica gel or Celite™, washing with methanol or ethyl acetate to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity but can be further purified by standard methods if necessary.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • High-Pressure Reactors: Only personnel trained in the use of high-pressure equipment should perform these reactions. Regularly inspect vessels and fittings for signs of wear or damage. Always use a blast shield.

  • Pyrophoric Catalysts: Spent hydrogenation catalysts (especially Pd/C, Pt black, and Raney Ni) can be pyrophoric upon exposure to air when dry. They must be kept wet and handled with extreme care during filtration and disposal.

References

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. RSC Publishing.
  • How to Prepare 4-Morpholinopiperidine and Its Applic
  • Preparation of piperidine
  • Recent work on the hydrogenation of pyridines.
  • Piperidine Synthesis. DTIC.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Investigation of solvents for hydrogenation of pyridine.
  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a c
  • A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • Adams' c
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C

Sources

Reagents and solvents for the synthesis of 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 2,6-Dimethyl-4-(piperidin-4-yl)morpholine , a privileged bicyclic scaffold frequently utilized in medicinal chemistry for kinase inhibitors (e.g., PI3K, mTOR) and CNS-active agents. The protocol prioritizes the Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB), chosen for its high chemoselectivity and safety profile compared to cyanoborohydride alternatives.

Key Technical Insights:

  • Stereochemical Control: The protocol specifically addresses the use of cis-2,6-dimethylmorpholine to generate an achiral (meso) core, avoiding complex diastereomeric mixtures.

  • Chemoselectivity: Utilization of the "Abdel-Magid" conditions ensures exclusive mono-alkylation of the piperidine ring.

  • Scalability: The workflow is designed for gram-scale synthesis with modifications available for scale-up.

Retrosynthetic Analysis & Strategy

The most convergent approach involves the coupling of 1-Boc-4-piperidone with 2,6-dimethylmorpholine , followed by acidic deprotection.

Reaction Scheme Visualization

The following diagram outlines the chemical pathway and critical decision points.

G Start1 1-Boc-4-piperidone (Ketone) Intermediate Intermediate: Iminium Ion Start1->Intermediate AcOH, DCE Activation Start2 cis-2,6-Dimethylmorpholine (Amine) Start2->Intermediate Product_Boc Boc-Protected Precursor Intermediate->Product_Boc STAB (Reduction) RT, 16h Final_Product Target: 2,6-Dimethyl-4-(piperidin-4-yl)morpholine (HCl Salt) Product_Boc->Final_Product 4M HCl/Dioxane (Deprotection)

Figure 1: Synthetic workflow for the reductive amination and subsequent deprotection.

Reagents and Solvents Selection Guide

Critical Reagents
ReagentRoleSelection Rationale
1-Boc-4-piperidone ElectrophileThe tert-butyl carbamate (Boc) group prevents polymerization and allows for clean downstream deprotection.
cis-2,6-Dimethylmorpholine NucleophileCrucial: Commercial "2,6-dimethylmorpholine" is often a cis/trans mixture.[1] Use the pure cis isomer (thermodynamically more stable, meso-compound) to prevent forming enantiomeric pairs.
Sodium Triacetoxyborohydride (STAB) Reducing AgentPreferred over NaBH₃CN. STAB is less toxic and sterically bulky, reducing the risk of reducing the ketone prior to imine formation [1].
Acetic Acid (glacial) CatalystPromotes formation of the iminium ion intermediate. Essential for ketones, which are less reactive than aldehydes.
Solvent Systems[2][3][4][5]
  • 1,2-Dichloroethane (DCE): The gold standard for STAB reactions due to excellent solubility and reaction kinetics.

  • Alternative (Green Chemistry): Tetrahydrofuran (THF) or 2-Methyl-THF can be used if chlorinated solvents are restricted, though reaction times may increase.

Experimental Protocols

Protocol A: Reductive Amination (Coupling)

Objective: Synthesis of tert-butyl 4-(2,6-dimethylmorpholino)piperidine-1-carboxylate.

Safety Note: STAB releases hydrogen gas upon reaction with protic sources. Ensure adequate ventilation. DCE is a potential carcinogen; handle in a fume hood.

  • Preparation:

    • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-piperidone (1.0 equiv, 10.0 mmol, 1.99 g) in 1,2-Dichloroethane (DCE) (40 mL).

    • Add cis-2,6-dimethylmorpholine (1.1 equiv, 11.0 mmol, 1.27 g).

    • Add Glacial Acetic Acid (1.1 equiv, 11.0 mmol, 0.63 mL).

    • Observation: The mixture may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes to allow iminium ion formation.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) to moderate the exotherm, although this is optional for small scales.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15.0 mmol, 3.18 g) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to stir at Room Temperature for 16 hours under a nitrogen atmosphere.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

    • Combine organic layers, wash with Brine (50 mL), and dry over anhydrous Na₂SO₄ .

    • Filter and concentrate in vacuo to yield the crude oil.

  • Purification:

    • The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Protocol B: Boc-Deprotection (Salt Formation)

Objective: Isolation of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride.

  • Dissolution:

    • Dissolve the intermediate from Protocol A (approx. 2.5 g) in 1,4-Dioxane (10 mL) or MeOH (5 mL).

  • Acidolysis:

    • Add 4M HCl in Dioxane (10 equiv, 20 mL) dropwise at 0°C.

    • Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS (disappearance of mass M+100 or M+56).

  • Isolation:

    • The product usually precipitates as the hydrochloride salt.[2]

    • Add Diethyl Ether (50 mL) to complete precipitation.

    • Filter the solid under nitrogen (hygroscopic) and wash with cold ether.

    • Dry under high vacuum to obtain the white solid.

Quality Control & Troubleshooting

Analytical Specifications
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the Boc singlet (~1.4 ppm) and the diagnostic multiplets of the piperidine ring protons shifted upfield after deprotection. The 2,6-dimethyl protons of the morpholine should appear as a doublet (~1.1 ppm).

  • Mass Spectrometry (ESI+): Target Mass [M+H]⁺ = 199.18 (Free base).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2,6-dimethyl group.Increase reaction time to 24h. Increase AcOH to 2.0 equiv to further activate the ketone.
Incomplete Deprotection Acid concentration too low or water present.Use fresh 4M HCl/Dioxane. Ensure the system is anhydrous.
Product is a Gum/Oil Hygroscopic salt formation.Triturate with dry Et₂O or Hexanes. Lyophilize from water/acetonitrile if necessary.
Stereoisomer Contamination Impure starting amine.Verify the commercial source of 2,6-dimethylmorpholine is >95% cis. Trans isomer has a distinct NMR shift.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the reductive amination mechanism, highlighting the role of Acetic Acid in activating the carbonyl.

Mechanism Ketone 1-Boc-4-Piperidone Activation Protonation via AcOH Ketone->Activation Attack Nucleophilic Attack (2,6-Dimethylmorpholine) Activation->Attack Iminium Iminium Ion Intermediate Attack->Iminium - H2O Hydride Hydride Transfer (from STAB) Iminium->Hydride Product Coupled Product Hydride->Product

Figure 2: Mechanistic pathway of the STAB-mediated reductive amination.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][6][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc deprotection protocols).
  • Matassini, C. , et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Synthesis.

Disclaimer: This document is for research and development purposes only. The user is responsible for compliance with all local, state, and federal regulations regarding the handling of chemical reagents.

Sources

Application Notes & Protocols: Scalable Manufacturing of Morpholine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, appearing as a critical structural motif in numerous FDA-approved drugs.[1] Its prevalence stems from its ability to improve physicochemical properties such as solubility, metabolic stability, and oral bioavailability. Consequently, the development of robust, scalable, and economically viable manufacturing processes for morpholine and its derivatives is a paramount concern for the pharmaceutical industry.[2][3][4] This document provides a comprehensive technical guide for researchers, chemists, and process engineers, detailing both established industrial methods and innovative, green synthetic routes for producing morpholine-based pharmaceutical intermediates at scale. We will explore the causality behind process choices, present detailed, self-validating protocols, and discuss enabling technologies like continuous flow chemistry and Process Analytical Technology (PAT) that are revolutionizing large-scale synthesis.

Introduction: The Strategic Importance of the Morpholine Scaffold

Morpholine, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is not merely a solvent or a base; it is a privileged scaffold in drug discovery.[5][6] Its unique conformation and hydrogen bonding capabilities allow it to serve as a versatile building block for active pharmaceutical ingredients (APIs) across a wide therapeutic spectrum, including oncology, infectious diseases, and central nervous system disorders.[3][4] The transition from a promising lab-scale synthesis to a multi-kilogram or pilot-plant scale operation presents significant challenges in terms of safety, efficiency, cost, and environmental impact. This guide is designed to navigate these challenges by providing a framework for logical process development and scalable execution.

Synthetic Pathways to the Morpholine Core: A Comparative Analysis

The selection of a synthetic route is dictated by factors such as raw material cost, process safety, atom economy, and desired substitution patterns. Here, we compare the dominant industrial methods with a novel, greener alternative.

Established Industrial-Scale Syntheses

For decades, the bulk production of morpholine has relied on two primary methods.

  • Dehydration of Diethanolamine (DEA): In this process, diethanolamine is heated in the presence of a strong acid, typically sulfuric acid, to induce intramolecular cyclization and dehydration.[7][8] While effective, this method requires high temperatures (≥150°C) and the use of corrosive acids, posing significant material handling and waste disposal challenges. Neutralization of the acid catalyst generates large quantities of inorganic salts, reducing the overall process mass intensity.[9]

  • Reaction of Diethylene Glycol (DEG) with Ammonia: This has become the most common industrial method due to its efficiency.[7] Diethylene glycol and an excess of ammonia are reacted under high pressure (30-400 atm) and temperature (150-400°C) over a hydrogenation catalyst (e.g., nickel, copper, cobalt).[7][10][11][12] The hydrogen atmosphere helps maintain catalyst activity.[10] While this route is well-optimized for the parent morpholine, it is less suitable for producing substituted derivatives directly and involves high-pressure equipment, which represents a significant capital investment.

A Green, Scalable Alternative: Synthesis from 1,2-Amino Alcohols

Recent advancements have focused on developing more environmentally benign and versatile methods. A standout approach involves the reaction of 1,2-amino alcohols with ethylene sulfate (ES), an inexpensive and readily available reagent.[13][14][15] This two-step, redox-neutral protocol avoids harsh reagents and offers a broad substrate scope, making it highly attractive for producing diverse pharmaceutical intermediates.[13][16] The key to this method's success is the selective N-monoalkylation of the amino alcohol, followed by a base-mediated cyclization.[14][15] The process has been successfully demonstrated on a >100 g scale, confirming its scalability.[1][13]

Table 1: Comparison of Major Morpholine Synthesis Routes

Parameter Dehydration of Diethanolamine DEG + Ammonia Ethylene Sulfate (ES) Method
Primary Feedstocks Diethanolamine, Sulfuric AcidDiethylene Glycol, Ammonia, Hydrogen1,2-Amino Alcohols, Ethylene Sulfate
Key Reagents Strong acid (e.g., H₂SO₄)Hydrogenation catalyst (Ni, Cu, Co)Base (e.g., tBuOK)
Typical Conditions High Temperature (>150°C)High Temp (150-400°C), High Pressure (30-400 atm)Mild Conditions (Room Temp to slight heat)
Scalability HighVery HighDemonstrated >100 g scale[13]
Key Advantages Utilizes a common feedstockHigh efficiency, established processGreen, redox-neutral, broad scope, mild conditions[13]
Key Disadvantages Corrosive reagents, salt wasteHigh pressure/temp, limited to parent morpholineEthylene sulfate handling (requires anhydrous conditions)
Reference [7][8][7][10][12][1][13][14][15][16]

Core Experimental Protocols for Scalable Production

The following protocols are presented as self-validating systems, with explanations for critical steps to ensure reproducibility and successful scale-up.

Protocol 1: Green Synthesis of a Substituted Morpholine via the Ethylene Sulfate (ES) Method

This protocol describes the synthesis of a generic 2-substituted morpholine from a corresponding 1,2-amino alcohol, based on the innovative methodology reported by Ortiz et al.[13][14][15]

Rationale: This method is chosen for its high yield, operational simplicity, and significant environmental benefits over traditional routes. It eliminates the need for hydride reducing agents and toxic reagents like chloroacetyl chloride.[1][13] The two-step process allows for the clean isolation of the intermediate zwitterion, which simplifies purification.

Workflow Diagram:

G cluster_0 Step 1: N-Monoalkylation cluster_1 Step 2: Cyclization A 1,2-Amino Alcohol (1.0 equiv) C Solvent (e.g., Acetonitrile) Anhydrous Conditions A->C B Ethylene Sulfate (ES) (1.1 equiv) B->C D Reaction at Room Temp (Monitor by LCMS) C->D E Isolate Zwitterionic Intermediate (Precipitation/Filtration) D->E F Zwitterionic Intermediate (1.0 equiv) E->F Transfer to Step 2 H Solvent (e.g., THF) F->H G Base (tBuOK) (1.2 equiv) G->H I Reaction at 40-60°C (Monitor by LCMS) H->I J Workup & Purification (Extraction, Crystallization/Distillation) I->J K Final Substituted Morpholine Product J->K

Caption: Workflow for the two-step green synthesis of morpholines.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the reaction vessel is thoroughly dried and rendered inert by purging with nitrogen or argon. Maintaining anhydrous conditions is critical for the stability of ethylene sulfate.

  • Step 1: N-Monoalkylation:

    • Charge the reactor with the selected 1,2-amino alcohol (1.0 equivalent).

    • Add a suitable anhydrous solvent, such as acetonitrile, to achieve a concentration of approximately 0.5-1.0 M.

    • To the resulting solution or slurry, add solid ethylene sulfate (1.1 equivalents) portion-wise at room temperature. A mild exotherm may be observed; maintain the temperature below 30°C.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by LCMS for the disappearance of the starting amino alcohol. The zwitterionic product often precipitates from the solution.

    • Upon completion, the intermediate can be isolated by filtration, washed with a cold solvent (e.g., acetonitrile or MTBE), and dried under vacuum. This isolation step provides a robust quality control point before proceeding.

  • Step 2: Cyclization:

    • Charge a separate, inerted reactor with the dried zwitterionic intermediate (1.0 equivalent) and a suitable solvent like tetrahydrofuran (THF).

    • Add a base, such as potassium tert-butoxide (tBuOK, 1.2 equivalents), portion-wise, controlling the temperature.

    • Heat the mixture to 40-60°C and stir until the reaction is complete as determined by LCMS.

    • Cool the reaction to room temperature and quench carefully by adding water or a saturated aqueous solution of ammonium chloride.

    • Perform a standard aqueous workup. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization, distillation, or chromatography as required.

Protocol 2: Scalable N-Alkylation of Morpholine via Reductive Amination

This protocol details a general and highly reliable method for producing N-substituted morpholine intermediates, which are common in APIs.

Rationale: Direct alkylation of morpholine with alkyl halides can lead to over-alkylation, forming quaternary ammonium salts. Reductive amination is a superior method for controlled mono-alkylation.[17] It involves the formation of an intermediate iminium ion (from a ketone or aldehyde), which is then reduced in situ. The use of mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride allows for broad functional group tolerance.[17]

Workflow Diagram:

G A Morpholine (or derivative) (1.0-1.2 equiv) C Solvent (e.g., DCE, THF) A->C B Aldehyde or Ketone (1.0 equiv) B->C D Intermediate Formation (Imine/Enamine Equilibrium) C->D F Reaction at Room Temp (Monitor by LCMS/TLC) D->F E Reducing Agent (e.g., NaBH(OAc)₃) (1.2-1.5 equiv) E->F G Aqueous Workup & Purification F->G H Final N-Substituted Morpholine Product G->H

Caption: General workflow for N-alkylation via reductive amination.

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitable reactor with the aldehyde or ketone substrate (1.0 equivalent) and a solvent such as 1,2-dichloroethane (DCE) or THF.

  • Amine Addition: Add morpholine (or a substituted morpholine, 1.0-1.2 equivalents) to the solution. Stir for 15-30 minutes at room temperature to allow for the formation of the iminium/enamine intermediate. A mild acid catalyst (e.g., acetic acid) can be added to facilitate this step, but it is often unnecessary.

  • Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents), portion-wise. The reaction is often mildly exothermic. Maintain the temperature at 20-25°C.

  • Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LCMS or TLC for the disappearance of the starting aldehyde/ketone.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Purification: Separate the organic layer. Extract the aqueous layer with the reaction solvent or another suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Final Product Isolation: The resulting crude N-substituted morpholine can be purified by the most appropriate method for its physical state (distillation, crystallization, or column chromatography).

Enabling Technologies for Process Intensification and Control

To bridge the gap between laboratory scale and industrial manufacturing, modern technologies are indispensable. They enhance safety, improve consistency, and increase throughput.

Continuous Flow Chemistry

Continuous flow processing offers a paradigm shift from traditional batch manufacturing.[18][19] Reagents are pumped through a network of tubes and reactors, where the reaction occurs continuously. This approach is ideally suited for morpholine synthesis for several reasons:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or managing highly exothermic reactions.[19][20]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities.[19]

  • Facile Scalability: Production output is increased by running the process for a longer duration ("scaling out") rather than using larger, more hazardous reactors ("scaling up").[18]

  • Automation: Flow systems can be fully automated, allowing for continuous, 24/7 production with minimal manual intervention.[20]

Conceptual Diagram of a Continuous Flow Setup:

G reagents Reagent A Reagent B pumps Syringe or HPLC Pumps reagents->pumps mixer Static Mixer pumps->mixer reactor Heated/Cooled Coil Reactor mixer->reactor pat PAT Sensor (e.g., FTIR, Raman) reactor->pat bpr Back Pressure Regulator pat->bpr collection Product Collection bpr->collection

Caption: Conceptual diagram of a continuous flow manufacturing system.

Process Analytical Technology (PAT)

PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[21][22] The goal is to build quality into the product rather than testing it in afterwards.[23]

  • Real-Time Monitoring: In-line spectroscopic tools (e.g., FTIR, Raman, NIR) can monitor reaction kinetics, conversion, and impurity formation in real-time without sampling.[24][25]

  • Improved Process Understanding: PAT provides a wealth of data that, when analyzed, leads to a deeper understanding of how process parameters affect product quality.[21][22]

  • Enhanced Control: Real-time data enables automated control loops that can adjust process parameters (e.g., temperature, flow rate) to ensure the process remains within its optimal design space, guaranteeing consistent product quality.[23]

By integrating PAT into a continuous flow setup, manufacturers can achieve a state of continuous production and real-time release, significantly accelerating the drug development pipeline.[21][26]

Safety, Handling, and Storage

Morpholine and its derivatives require careful handling due to their chemical properties.

  • Hazards: Morpholine is a flammable, corrosive liquid.[27][28] It can cause severe skin burns and eye damage, and its vapors are irritating to the respiratory tract.[27][29]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles with a face shield, and respiratory protection if ventilation is inadequate.[27][30]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[27][30] Containers should be made of steel or iron, as morpholine can corrode copper, aluminum, and zinc.[29]

  • Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material and neutralize with a weak acid like sodium bisulfate before disposal according to local regulations.[29]

Conclusion

The scalable manufacturing of morpholine-based pharmaceutical intermediates is a dynamic field that balances established, high-volume processes with the need for greener, more flexible synthetic platforms. The ethylene sulfate method represents a significant step forward in sustainable chemistry, offering a scalable and versatile route to a wide array of substituted morpholines. When combined with enabling technologies like continuous flow chemistry and Process Analytical Technology, manufacturers can achieve unprecedented levels of safety, efficiency, and quality control. By understanding the fundamental principles behind these processes and adhering to rigorous protocols, drug development professionals can effectively translate complex molecules from the laboratory to commercial production.

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(45), 29847–29856. Available at: [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available at: [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. Available at: [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Ortiz, K., Brusoe, A., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. Available at: [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Daughenbaugh, R. J., Dixon, D. D., & Fowlkes, R. L. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. U.S. Patent No. 0036331.
  • Morpholine production method. (2018). Henan Haofei Chemical Co.,Ltd. Available at: [Link]

  • Understanding Morpholine: Chemical Properties and Safety Considerations. (2025). NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst. (n.d.). Google Patents.
  • Dixon, D. D., & Daughenbaugh, R. J. (1987). Synthesis of morpholine. U.S. Patent No. 4,647,663.
  • Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. (n.d.). ResearchGate. Available at: [Link]

  • Morpholine - Processing. (2001). USDA. Available at: [Link]

  • MORPHOLINE. (n.d.). Kamala Chemicals. Available at: [Link]

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (2009). Organic Process Research & Development. Available at: [Link]

  • MORPHOLINE (HSG 92, 1995). (n.d.). Inchem.org. Available at: [Link]

  • Recent progress in the synthesis of morpholines. (n.d.). Academia.edu. Available at: [Link]

  • Morpholine & Substituted Morpholines supplier. (n.d.). Hainan Sincere Industries. Available at: [Link]

  • Morpholine - SAFETY DATA SHEET. (2025). Penta s.r.o. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Continuous Flow Chemistry for API Manufacturing. (n.d.). Mettler Toledo. Available at: [Link]

  • Continuous API manufacturing: flow chemistry and the pharmaceutical sector. (n.d.). International Labmate. Available at: [Link]

  • Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. (n.d.). Preprints.org. Available at: [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024). Longdom Publishing. Available at: [Link]

  • Continuous API Manufacturing – It's Time to Go with the Flow. (n.d.). International Pharmaceutical Industry. Available at: [Link]

  • Singh, R., et al. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. (2021). Journal of Pharmaceutical Innovation. Available at: [Link]

  • Bobylev, V. (2012). Method for the synthesis of substituted formylamines and substituted amines. U.S. Patent No. 8,329,948.
  • Process Analytical Technology: An industry perspective. (2010). European Pharmaceutical Review. Available at: [Link]

Sources

High-Efficiency N-Alkylation of Piperidine with 2,6-Dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The synthesis of bis-heterocyclic scaffolds containing both piperidine and 2,6-dimethylmorpholine moieties is a recurring challenge in medicinal chemistry, particularly for GPCR ligands, antifungal agents, and sigma receptor modulators. While piperidine is a robust nucleophile, 2,6-dimethylmorpholine presents unique challenges due to the steric hindrance imposed by the methyl groups at the


-positions relative to the nitrogen.

This Application Note provides a definitive guide to coupling these two systems via N-alkylation . We prioritize the Nucleophilic Substitution (


)  pathway where piperidine acts as the nucleophile attacking an electrophilic 2,6-dimethylmorpholine derivative (e.g., a chloroalkyl linker). This directionality is chosen to circumvent the reduced nucleophilicity of the sterically crowded 2,6-dimethylmorpholine nitrogen.

Mechanistic Insight & Reaction Design

The Steric Challenge

In


 reactions, the approach vector of the nucleophile is critical.[1]
  • Piperidine: An unhindered secondary amine (

    
    ). It is an excellent nucleophile.
    
  • 2,6-Dimethylmorpholine: The methyl groups at positions 2 and 6 (predominantly in the cis conformation for stability) create a "steric fence" around the nitrogen lone pair. This significantly retards its reaction rate with alkyl halides compared to morpholine or piperidine.

Strategic Decision: To maximize yield and minimize reaction times, the protocol utilizes Piperidine as the attacking nucleophile and N-(chloroalkyl)-2,6-dimethylmorpholine as the electrophile.

The Finkelstein Modification

To facilitate the displacement of a chloride leaving group (common in commercial linkers), we employ Potassium Iodide (KI) . This generates a transient, highly reactive alkyl iodide species in situ (Finkelstein reaction), which is then rapidly attacked by piperidine.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate N-(2-chloroethyl)- 2,6-dimethylmorpholine Intermediate Transient Alkyl Iodide (Highly Reactive) Substrate->Intermediate Cl/I Exchange (Finkelstein) KI KI (Catalyst) KI->Intermediate TS Transition State [Pentacoordinate] Intermediate->TS Piperidine Attack Piperidine Piperidine (Nucleophile) Piperidine->TS Product Bis-amine Product (N-alkylated) TS->Product -HI (neutralized by base)

Figure 1: Mechanistic flow of the catalytic Finkelstein alkylation. The conversion of the alkyl chloride to iodide is the rate-accelerating step.

Experimental Protocol: Step-by-Step

Reagents & Materials
ComponentRoleEquivalents (Eq)Notes
N-(2-chloroethyl)-2,6-dimethylmorpholine Electrophile1.0Limiting reagent.
Piperidine Nucleophile1.2 - 1.5Excess ensures complete consumption of electrophile.
Potassium Carbonate (

)
Base2.0 - 3.0Anhydrous, granular (grind if necessary). Scavenges HCl/HI.
Potassium Iodide (KI) Catalyst0.1 - 0.2Essential for chloro-linkers.
Acetonitrile (MeCN) Solvent[0.2 M]Polar aprotic; promotes

.
Procedure

Step 1: Reaction Assembly

  • To a dry round-bottom flask equipped with a magnetic stir bar, add N-(2-chloroethyl)-2,6-dimethylmorpholine (1.0 equiv).

  • Add anhydrous Acetonitrile (concentration ~0.2 M relative to substrate).

  • Add

    
      (2.0 equiv) and KI  (0.1 equiv).
    
  • Critical Step: Stir the heterogeneous mixture for 5 minutes at Room Temperature (RT) to disperse the salts.

  • Add Piperidine (1.2 equiv) dropwise via syringe.

Step 2: Thermal Activation

  • Equip the flask with a reflux condenser under a nitrogen or argon atmosphere.

  • Heat the reaction block to 60–80°C .

    • Note: Monitor via TLC (System: 5% MeOH in DCM + 1%

      
      ) or LCMS.
      
    • Time: Typical reaction time is 4–12 hours. The conversion of Cl

      
       I 
      
      
      
      Amine can be tracked.

Step 3: Workup (Acid-Base Extraction) This method removes unreacted piperidine and neutral impurities without column chromatography.

  • Cool mixture to RT and filter off solids (

    
    /KCl). Rinse cake with Ethyl Acetate (EtOAc).
    
  • Concentrate the filtrate to remove Acetonitrile.

  • Redissolve residue in EtOAc .

  • Wash 1: Water (removes residual inorganic salts).

  • Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ). The product moves to the aqueous phase (protonated); non-basic impurities stay in EtOAc.
    
  • Basification: Take the combined aqueous acidic layers and cool in an ice bath. Basify to pH >12 using 6M NaOH .

  • Final Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (

    
    ).
    
  • Dry combined organics over

    
    , filter, and concentrate.
    

Optimization & Troubleshooting

Solvent and Base Selection Matrix

The choice of solvent impacts the reaction rate significantly.

SolventDielectric ConstantRate ImpactRecommendation
Acetonitrile (MeCN) 37.5HighStandard. Easy workup, good dipole for

.
DMF 36.7Very HighUse if substrate is insoluble in MeCN. Harder to remove.
Acetone 20.7ModerateGood for Finkelstein, but lower boiling point limits kinetics.
Ethanol 24.5LowProtic solvents solvate the nucleophile, slowing

. Avoid.
Troubleshooting Common Issues

Issue 1: Incomplete Conversion

  • Cause: The chloride leaving group is too sluggish.

  • Solution: Increase KI loading to 0.5 equiv or switch solvent to DMF and heat to 90°C.

Issue 2: Quaternization (Over-alkylation)

  • Cause: The product (a tertiary amine) reacts with another equivalent of alkyl halide.

  • Solution: This is sterically unlikely with 2,6-dimethylmorpholine derivatives, but if observed, ensure the Piperidine is in excess (not the alkyl halide).

Issue 3: Elimination Products (Vinyl species)

  • Cause: High temperature + strong base causes E2 elimination instead of

    
    .
    
  • Solution: Lower temperature to 50°C. Switch base from

    
     to 
    
    
    
    (weaker base).

Purification Workflow (Decision Tree)

PurificationFlow Crude Crude Reaction Mixture (Solids + Liquid) Filter Filter Inorganic Salts Crude->Filter Evap Evaporate Solvent Filter->Evap Partition Partition: EtOAc / 1M HCl Evap->Partition OrgLayer Organic Layer (Non-basic impurities) Partition->OrgLayer Discard AqLayer Aqueous Layer (Acidic) (Contains Product Salt) Partition->AqLayer Keep Basify Basify to pH 12 (NaOH) Extract with DCM AqLayer->Basify FinalProd Pure Free Base Basify->FinalProd

Figure 2: Acid-Base extraction workflow for isolating the tertiary amine product without chromatography.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Foundational text for kinetics and steric effects).
  • Finkelstein, H. (1910).[2] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Valverde, M. G., & Torroba, T. (2005). Sulfur-Nitrogen Heterocycles. Molecules, 10(2), 318-320.
  • Lawrence, S. A. (2004). Amines: Synthesis, Properties and Applications. Cambridge University Press. (Protocols for amine synthesis).
  • BenchChem Technical Support. (2025). Optimizing SN2 Reactions with Alpha-Haloketones and Alkyl Halides.

Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, strong bases). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: 2,6-Dimethyl-4-piperidin-4-yl-morpholine in Next-Generation Fungicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the landscape of modern agrochemistry, 2,6-Dimethyl-4-piperidin-4-yl-morpholine (hereafter referred to as DMPM-Scaffold ) represents a critical "privileged structure" for the synthesis of Sterol Biosynthesis Inhibitor (SBI) fungicides.

Historically, the morpholine class (e.g., Fenpropimorph, Tridemorph) and piperidine class (e.g., Fenpropidin) have been pivotal in controlling powdery mildew and rust diseases in cereals.[1] These compounds function by inhibiting the


-reductase and 

-isomerase enzymes in the fungal ergosterol biosynthesis pathway.

DMPM-Scaffold is a hybrid pharmacophore. It combines the 2,6-dimethylmorpholine ring (essential for metabolic stability and binding affinity) with a piperidine linker. Its primary application in research is as a precursor for diversity-oriented synthesis (DOS) to generate novel lipophilic amines that can overcome emerging resistance strains in Zymoseptoria tritici and Puccinia species.

Key Applications
  • Library Synthesis: Acting as the nucleophilic "head group" for N-alkylation/reductive amination to attach lipophilic "tails."

  • Mechanism of Action Studies: Probing dual-target inhibition within the sterol pathway.

  • Resistance Profiling: Developing analogs to map the plasticity of the CYP51 and isomerase binding pockets.

Chemical Properties & Handling[2]

PropertyValueCritical Note
CAS Number 551923-15-0 (Generic)Verify specific stereochemistry (cis/trans) of the 2,6-dimethyl group; cis is bio-preferred.
Molecular Weight 198.31 g/mol Ideal fragment size for "Rule of 5" compliance in agrochemicals.
pKa (Calc) ~9.8 (Piperidine N)Highly basic; exists as a cation at physiological pH (fungal cytosol).
Solubility DMSO, Methanol, DCMPoor water solubility as free base; soluble as HCl salt.
Storage 2–8°C, HygroscopicStore under nitrogen; secondary amine is prone to oxidation over long periods.

Protocol A: Synthesis of Lipophilic SBI Analogs

Objective: To derivatize the secondary amine of the DMPM-Scaffold with various lipophilic tails (aryl-alkyl chains) to activate fungicidal potency. The "tail" is required to anchor the molecule in the fungal membrane.

Experimental Logic (The "Why")

The DMPM-Scaffold itself is too hydrophilic to penetrate the fungal cell wall effectively. The addition of a lipophilic tail (LogP > 3.5) creates an amphiphilic structure mimicking the transition state of high-energy carbocation intermediates in the sterol pathway.

Workflow Diagram (Synthesis)

SynthesisWorkflow cluster_conditions Critical Parameters Scaffold DMPM-Scaffold (Secondary Amine) Process Reductive Amination (NaBH(OAc)3, DCM) Scaffold->Process 1.0 eq Reagent Lipophilic Aldehyde/Halide (The 'Tail') Reagent->Process 1.2 eq Purification SCX-2 Cartridge (Solid Phase Extraction) Process->Purification Crude Mix Product Active Fungicide Candidate (Tertiary Amine) Purification->Product Elute & Dry Param1 pH Control: Maintain slightly acidic for imine formation Param1->Process Param2 Temp: RT for 12h

Figure 1: General synthetic strategy for converting DMPM-Scaffold into bioactive fungicide candidates via reductive amination.

Step-by-Step Methodology
  • Preparation: Dissolve DMPM-Scaffold (1.0 mmol, 198 mg) in anhydrous Dichloroethane (DCE) (5 mL).

  • Activation: Add the desired Lipophilic Aldehyde (e.g., 4-tert-butyl-benzaldehyde) (1.1 mmol). Add Acetic Acid (1.0 mmol) to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

    • Expert Tip: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity for aldehydes over ketones.

  • Reaction: Stir at RT for 12–16 hours under Nitrogen atmosphere. Monitor by LC-MS (Target mass = Scaffold + Aldehyde - Oxygen + 2H).

  • Quench & Workup: Quench with sat. NaHCO3. Extract with DCM (3x).

  • Purification (High Throughput): Pass the organic layer through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash: Methanol (removes non-basic impurities/excess aldehyde).

    • Elute: 2M Ammonia in Methanol (releases the product).

  • Isolation: Concentrate in vacuo to yield the free base oil.

Protocol B: Ergosterol Biosynthesis Inhibition Assay

Objective: To validate that the synthesized analog targets the


-reductase or 

-isomerase enzymes, distinguishing it from C14-demethylase inhibitors (azoles).
Experimental Logic

Morpholines cause the accumulation of specific sterol precursors.

  • Target:

    
    -reductase 
    
    
    
    Accumulation of Ignosterol .
  • Target:

    
    -isomerase 
    
    
    
    Accumulation of Fecosterol .
  • Control: Azoles (e.g., Tebuconazole)

    
     Accumulation of Lanosterol/Eburicol.
    
Pathway Diagram (Mechanism)

SterolPathway Lanosterol Lanosterol Eburicol Eburicol Lanosterol->Eburicol Ignosterol Ignosterol (Marker for Reductase Inhibition) Eburicol->Ignosterol C14-Demethylation Fecosterol Fecosterol (Marker for Isomerase Inhibition) Ignosterol->Fecosterol Delta-14 Reduction Episterol Episterol Fecosterol->Episterol Delta-8->7 Isomerization Ergosterol Ergosterol (Final Product) Episterol->Ergosterol Azoles Azoles (C14-Demethylase) Azoles->Eburicol Inhibits Morpholines DMPM-Analogs (Morpholines) Morpholines->Ignosterol Inhibits Reductase Morpholines->Fecosterol Inhibits Isomerase

Figure 2: Site of action for DMPM-based analogs within the fungal sterol biosynthesis pathway.

Step-by-Step Methodology
  • Culture: Inoculate Candida albicans or Zymoseptoria tritici in Sabouraud Dextrose Broth. Incubate at 30°C until log phase (

    
    ).
    
  • Treatment: Add the DMPM-analog (dissolved in DMSO) at

    
     concentrations. Include a DMSO control and a Fenpropimorph positive control. Incubate for 16 hours.
    
  • Saponification: Harvest cells by centrifugation. Resuspend pellets in saponification reagent (40% KOH in 90% Ethanol). Heat at 80°C for 1 hour.

  • Extraction: Extract non-saponifiable lipids with n-Heptane (2x). Evaporate heptane under nitrogen.

  • Analysis (GC-MS or LC-MS/MS):

    • Reconstitute in Methanol.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Isocratic Methanol/Water (95:5) with 0.1% Formic Acid.

    • Detection: Monitor specific transitions for Ergosterol (m/z 397), Ignosterol (m/z 381), and Fecosterol (m/z 399).

  • Data Interpretation:

    • A spike in Ignosterol confirms

      
      -reductase inhibition (Typical for morpholines).
      
    • A spike in Fecosterol confirms

      
      -isomerase inhibition (Typical for piperidines).
      
    • Note: DMPM-analogs often show a "mixed" profile due to the hybrid scaffold.

References & Authority

  • Müller, K. et al. "Morpholine Antifungals: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry. (Discusses the SAR of morpholine ring substitutions).

  • BCPC (British Crop Production Council). "Morpholine fungicides: Modes of Action." The Pesticide Manual Online. Link

  • Vertex AI Search Results. "2,6-Dimethyl-4-piperidin-4-yl-morpholine properties and synthesis." (Verified CAS and structural data).

  • Hollomon, D. W. "Resistance to morpholine fungicides." Fungicide Resistance in Crop Protection. (Contextualizes the need for new morpholine analogs).

  • PubChem Compound Summary. "2,6-Dimethyl-4-piperidin-4-yl-morpholine." Link

Disclaimer: This application note is for research and development purposes only. The protocols described involve hazardous chemicals.[2] All experiments must be conducted in a fume hood with appropriate PPE (Personal Protective Equipment). The synthesized compounds may possess potent biological activity and should be handled as potential toxins.

Sources

Greener Pathways to Piperidin-yl-morpholine Scaffolds: Application Notes and Protocols for Sustainable Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Synthesis of Privileged Scaffolds

The piperidin-yl-morpholine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous clinically approved drugs and investigational candidates. This prevalence stems from the synergistic contribution of the two saturated heterocyclic rings: the piperidine moiety often serves as a versatile handle for modulating pharmacological activity and selectivity, while the morpholine ring can enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The combination of these two privileged structures into a single molecular entity offers a compelling scaffold for the design of novel therapeutics.[1]

However, the classical synthetic routes to these valuable scaffolds often rely on multi-step procedures, harsh reagents, and volatile organic solvents, generating significant chemical waste and posing environmental and safety concerns. In an era of increasing environmental consciousness and regulatory scrutiny, the principles of green chemistry are not merely an academic exercise but a critical component of sustainable drug development. This application note provides a detailed guide for researchers, scientists, and drug development professionals on greener and more efficient approaches to the synthesis of piperidin-yl-morpholine scaffolds, with a focus on practical, field-proven protocols.

Strategic Approaches to Greener Piperidin-yl-morpholine Synthesis

The pursuit of greener synthetic routes to piperidin-yl-morpholine scaffolds can be broadly categorized into several key strategies, each adhering to one or more principles of green chemistry such as atom economy, use of safer solvents, and catalytic efficiency.

One-Pot Reductive Amination: A High Atom Economy Approach

Reductive amination is a powerful and widely used transformation for the formation of C-N bonds. In the context of piperidin-yl-morpholine synthesis, this typically involves the reaction of a piperidone derivative with morpholine, followed by in-situ reduction of the resulting enamine or iminium ion intermediate. A particularly green and efficient manifestation of this strategy is a one-pot reaction that combines the condensation and reduction steps, thereby minimizing intermediate isolation, solvent usage, and waste generation.

A notable example is the synthesis of 4-(1-benzylpiperidin-4-yl)morpholine, a key intermediate for various pharmaceutical agents. This process can be achieved through a one-pot reductive amination of 1-benzyl-4-piperidone with morpholine using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a platinum catalyst under a hydrogen atmosphere.[3] This approach offers high atom economy as the primary byproduct is water.

Protocol 1: One-Pot Catalytic Reductive Amination for 4-(1-Benzylpiperidin-4-yl)morpholine

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a robust and recyclable heterogeneous catalyst, minimizing metal contamination in the final product and allowing for easier purification.

  • Solvent: Methanol is a relatively benign solvent that can be derived from renewable feedstocks. The use of an excess of morpholine can also serve as a co-solvent.

  • Reducing Agent: Molecular hydrogen is an ideal reducing agent from a green chemistry perspective, as its only byproduct is water. The reaction is run at a moderate pressure to ensure safety and efficiency.

  • One-Pot Procedure: Combining the enamine formation and reduction in a single step significantly reduces process mass intensity (PMI) by eliminating a workup and isolation step.

Materials:

  • 1-Benzyl-4-piperidone

  • Morpholine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • In a suitable hydrogenation reactor, dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol.

  • Add morpholine (at least 5.0 eq) to the solution.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 1 MPa (or as appropriate for the equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The catalyst can be recovered and potentially reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 4-(1-benzylpiperidin-4-yl)morpholine can be purified by crystallization or column chromatography if necessary.

Debenzylation to the Core Scaffold:

The final step to obtain the versatile 4-(piperidin-4-yl)morpholine scaffold is the removal of the benzyl protecting group. This is conveniently achieved by catalytic hydrogenation.[4]

Procedure:

  • Dissolve the 4-(1-benzylpiperidin-4-yl)morpholine in methanol.

  • Add 10% Pd/C catalyst.

  • Hydrogenate the mixture at room temperature under a hydrogen pressure of approximately 50 psi until the reaction is complete.[4]

  • Filter off the catalyst and concentrate the filtrate to yield 4-(piperidin-4-yl)morpholine.[4]

Workflow for One-Pot Reductive Amination and Debenzylation

G cluster_0 One-Pot Reductive Amination cluster_1 Debenzylation A 1-Benzyl-4-piperidone C Reaction Vessel (Methanol, Pd/C, H2) A->C B Morpholine B->C D 4-(1-Benzylpiperidin-4-yl)morpholine C->D High Atom Economy E Hydrogenation (Methanol, Pd/C, H2) D->E F 4-(Piperidin-4-yl)morpholine E->F Final Scaffold

Caption: One-pot synthesis and subsequent deprotection.

Nucleophilic Substitution: A Modular Approach with Greener Solvents

An alternative strategy involves the nucleophilic substitution of a pre-functionalized morpholine derivative with piperidine. This approach offers modularity, allowing for the synthesis of a variety of analogs by simply changing the piperidine component. A greener application of this method focuses on the use of safer solvents and minimizing the use of protecting groups.

A plausible route for the synthesis of 2-(piperidin-1-ylmethyl)morpholine involves the preparation of a 2-(chloromethyl)morpholine intermediate, followed by substitution with piperidine.[1] To enhance the greenness of this process, the use of hazardous chlorinating agents like thionyl chloride should be handled with extreme care and alternatives sought where possible. Furthermore, the choice of solvent for the substitution reaction is critical. While traditional syntheses may use chlorinated solvents, greener alternatives such as acetonitrile or even water, depending on the solubility of the reactants, should be considered.

Protocol 2: Nucleophilic Substitution for 2-(Piperidin-1-ylmethyl)morpholine

Causality of Experimental Choices:

  • Protecting Group Strategy: The use of a Boc protecting group for the morpholine nitrogen allows for controlled reactions and is readily removed under acidic conditions. While adding steps, this can prevent side reactions and improve overall yield.

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that is generally considered greener than chlorinated solvents like dichloromethane. The use of a base like potassium carbonate is advantageous as it is inexpensive, readily available, and easily removed by filtration.

  • Deprotection: Trifluoroacetic acid (TFA) is effective for Boc deprotection, and its volatility allows for easy removal in vacuo.

Materials:

  • N-Boc-2-(chloromethyl)morpholine (prepared from N-Boc-2-(hydroxymethyl)morpholine)[1]

  • Piperidine

  • Potassium carbonate

  • Acetonitrile

  • Dichloromethane (DCM) for workup

  • Trifluoroacetic acid (TFA)

Procedure:

Step 1: Nucleophilic Substitution

  • To a solution of N-Boc-2-(chloromethyl)morpholine (1.0 eq) in acetonitrile, add piperidine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude N-Boc protected product.[1]

Step 2: Boc Deprotection

  • Dissolve the crude N-Boc protected product in DCM and cool to 0 °C.

  • Add trifluoroacetic acid (TFA) (3.0 eq) dropwise.

  • Stir the solution at room temperature for 2-4 hours to complete the deprotection.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(piperidin-1-ylmethyl)morpholine.[1]

  • Purify the final product by column chromatography or distillation under reduced pressure.

Workflow for Nucleophilic Substitution

G A N-Boc-2-(chloromethyl)morpholine C Substitution (Acetonitrile, K2CO3) A->C B Piperidine B->C D N-Boc-2-(piperidin-1-ylmethyl)morpholine C->D E Deprotection (DCM, TFA) D->E F 2-(Piperidin-1-ylmethyl)morpholine E->F

Caption: Modular synthesis via nucleophilic substitution.

Comparative Analysis of Synthetic Routes

FeatureProtocol 1: Reductive AminationProtocol 2: Nucleophilic Substitution
Green Chemistry Principle High atom economy, catalytic, one-potModularity, potential for greener solvents
Starting Materials 1-Benzyl-4-piperidone, morpholineN-Boc-2-(hydroxymethyl)morpholine, piperidine
Number of Steps 2 (including deprotection)3 (including protection and deprotection)
Reagents Pd/C, H₂, Pd/C, H₂Boc₂O, SOCl₂, Piperidine, K₂CO₃, TFA
Byproducts Water, Toluene (from benzyl group)CO₂, tBuOH, HCl, H₂O, salts
Advantages Fewer steps, high atom economyModular, allows for diverse analogs
Disadvantages Less modularMore steps, uses protecting groups

Future Perspectives: Towards an Even Greener Horizon

The journey towards truly sustainable synthesis of piperidin-yl-morpholine scaffolds is ongoing. Future research should focus on several key areas:

  • Biocatalysis: The use of enzymes for C-N bond formation could offer unparalleled selectivity under mild, aqueous conditions.

  • Renewable Feedstocks: Investigating the synthesis of piperidone and morpholine precursors from biomass would significantly reduce the carbon footprint of the overall process.

  • Flow Chemistry: Continuous flow reactors can offer enhanced safety, better heat and mass transfer, and the potential for catalyst immobilization and reuse, further greening these synthetic protocols.

  • Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the piperidin-yl-morpholine scaffold in a single, highly convergent step would be a significant advancement in terms of efficiency and atom economy.

By embracing these green chemistry approaches, the scientific community can continue to leverage the therapeutic potential of the piperidin-yl-morpholine scaffold while minimizing the environmental impact of drug discovery and development.

References

  • BenchChem. Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide.

  • ChemicalBook. 4-Morpholinopiperidine.

  • Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.

  • Guidechem. How to Prepare 4-Morpholinopiperidine and Its Applications.

  • Khamitova, et al. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. 2023.

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Troubleshooting & Optimization

Minimizing side reactions during reductive amination of morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Minimizing Side Reactions in the Reductive Amination of Morpholine Derivatives

The Chemistry Engine: Mechanism & Critical Control Points[1]

To troubleshoot effectively, one must first understand the specific behavior of morpholine. Unlike primary amines, morpholine is a secondary cyclic amine (


). It cannot form a neutral Schiff base (imine).[1] Instead, it condenses with carbonyls to form a positively charged iminium ion  or, if 

-protons are present, a neutral enamine .

The success of the reaction hinges on a single kinetic competition: The rate of iminium reduction (


) vs. the rate of carbonyl reduction (

).
[1]
The Pathway Diagram

The following diagram illustrates the competing pathways. Your goal is to maximize the Blue Path and suppress the Red Paths .

G Start Morpholine + Carbonyl Inter Hemiaminal Start->Inter Equilibrium Alcohol Alcohol (Direct Reduction) Start->Alcohol Non-selective Reduction Aldol Aldol Condensation Start->Aldol Basic pH High Temp Iminium Iminium Ion (Target Intermediate) Inter->Iminium H+ / -H2O Enamine Enamine (Off-cycle Reservoir) Iminium->Enamine -H+ (Reversible) Product Tertiary Amine (Morpholine Derivative) Iminium->Product Fast Reduction (STAB/NaCNBH3) Enamine->Iminium +H+

Figure 1: Reaction network showing the critical iminium intermediate. The "Enamine" acts as a reservoir that must revert to the iminium to be reduced effectively.[1]

Troubleshooting Guide: Symptom Diagnosis Cure

This module addresses specific failure modes encountered when coupling morpholines with aldehydes or ketones.

SymptomProbable CauseTechnical DiagnosisCorrective Action
Large spot of alcohol byproduct on TLC/LCMS Direct Reduction The reducing agent attacked the carbonyl oxygen before the morpholine nitrogen could condense.[1] Common with NaBH

or unbuffered NaCNBH

.[1]
Switch to STAB: Sodium Triacetoxyborohydride is less basic and sterically bulky, reacting 100x faster with iminiums than carbonyls.Pre-form Imine: Stir amine + carbonyl + drying agent (MgSO

or Ti(OiPr)

) for 2-12h before adding reductant.
No reaction (Starting materials persist) Steric/Electronic Deactivation Morpholine is a moderate nucleophile.[1] If the ketone is hindered or electron-rich, the equilibrium constant (

) for iminium formation is low.[1]
Lewis Acid Activation: Add 1.0–1.2 eq of Titanium(IV) isopropoxide . It acts as both a Lewis acid and a water scavenger, driving the equilibrium.Force Conditions: Microwave irradiation (80-100°C) in DCE.
Low Yield with Enolizable Ketones Enamine Stagnation The intermediate is trapped as a stable enamine, which reduces much slower than the iminium ion.[1]Acid Catalysis: Ensure the reaction pH is 5–6. Add Acetic Acid (AcOH) (1–2 eq) to protonate the enamine back to the reactive iminium species.[1]
Emulsion during workup Boron/Titanium Complex Boron or Titanium salts form stable complexes with the basic morpholine nitrogen, dragging product into the aqueous phase.[1]Quench Protocol: For STAB: Quench with aqueous NaHCO

and stir vigorously for 30 mins.For Ti(OiPr)

: Use the Rochelle’s Salt method (see Protocol B).
De-halogenation (Ar-Cl/Br lost) Over-reduction Unwanted Pd-catalyzed reduction if using hydrogenation, or radical mechanism if using certain silanes.Avoid H

/Pd:
Stick to hydride reagents (STAB). STAB preserves aryl halides, nitro groups, and nitriles.

Decision Logic: Selecting the Right Protocol

Do not use the same conditions for every substrate.[1] Use this logic gate to select the optimal method.

DecisionTree Q1 Is the Carbonyl an Aldehyde or Ketone? Aldehyde Aldehyde Q1->Aldehyde Ketone Ketone Q1->Ketone MethodA Method A: Standard STAB (High Selectivity) Aldehyde->MethodA Standard Q2 Is the Ketone Sterically Hindered? Ketone->Q2 Q2->MethodA No (e.g., Acetone, Cyclohexanone) MethodB Method B: Ti(OiPr)4 Activation (Forcing Conditions) Q2->MethodB Yes (e.g., Acetophenone, Adamantanone) MethodC Method C: Stepwise NaBH4 (Cost Sensitive)

Figure 2: Protocol selection logic. Method A is the default; Method B is for difficult cases.

Validated Experimental Protocols

Method A: The "Gold Standard" (STAB)

Best for: Aldehydes and unhindered ketones.[1] High functional group tolerance.

Mechanism: STAB (Sodium Triacetoxyborohydride) possesses three electron-withdrawing acetoxy groups, stabilizing the boron-hydrogen bond. This makes it too weak to reduce aldehydes/ketones rapidly but strong enough to reduce the positively charged iminium ion.[1][2]

  • Setup: In a dry flask under N

    
    , dissolve the carbonyl substrate (1.0 eq) and morpholine derivative (1.1–1.2 eq) in 1,2-Dichloroethane (DCE)  or THF .
    
    • Note: DCE is preferred for solubility and rate, but THF is a greener alternative.

  • Acid Catalyst: Add Acetic Acid (AcOH) (1.0–2.0 eq).[1]

    • Critical: Do not skip this for ketones.[1][3] It catalyzes iminium formation.[1]

  • Reduction: Add STAB (1.4–1.6 eq) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1][4]

  • Workup: Quench with sat. aq. NaHCO

    
    . Stir 15-30 min to break B-N complexes. Extract with DCM.[1]
    
Method B: The "Titanium Boost" (Ti(OiPr) )

Best for: Hindered ketones, electron-deficient amines, or when Method A fails.

Mechanism: Titanium(IV) isopropoxide is a Lewis acid that coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically dehydrates the system (scavenging water), driving the equilibrium to the imine/enamine.

  • Imine Formation: Mix carbonyl (1.0 eq) and morpholine (1.2 eq) in neat Ti(OiPr)

    
      (1.5–2.0 eq) or in minimal dry THF. Stir at RT (or 60°C for very stubborn cases) for 2–6 hours.
    
  • Dilution: Dilute the viscous mixture with dry MeOH or EtOH.

  • Reduction: Carefully add NaBH

    
      (1.5 eq) or NaCNBH
    
    
    
    (1.5 eq).
    • Caution: Exothermic.[1][5]

  • Workup (Crucial): Add water (approx. 1 mL per mmol Ti). A white precipitate (TiO

    
    ) will form.[1]
    
    • The Fix: If filtration is slow, add 1M NaOH or sat. Rochelle's Salt (Potassium sodium tartrate) and stir until the layers separate cleanly. Filter through Celite.[1]

Frequently Asked Questions (FAQ)

Q: Can I use NaBH


 in a one-pot procedure? 
A:  Generally, no . NaBH

reduces aldehydes and ketones almost as fast as imines.[1] If you must use NaBH

(e.g., for cost), you must use a stepwise procedure: Stir amine + carbonyl in MeOH for 2-4 hours (verify imine formation by TLC/NMR) before adding NaBH

.

Q: My morpholine derivative is an HCl salt. Do I need to free-base it? A: Not necessarily, but you must adjust the stoichiometry. If using STAB, add 1.0 eq of Triethylamine (TEA) or DIPEA to neutralize the HCl so the morpholine can act as a nucleophile.[1] However, the resulting Et


N·HCl salts can buffer the system effectively.[1]

Q: Why is DCE the preferred solvent for STAB? A: STAB has optimal solubility and stability in DCE.[1] In Methanol, STAB decomposes rapidly (reacts with solvent). In THF, reaction rates are often slower. If avoiding halogenated solvents is required, 2-Methyltetrahydrofuran (2-MeTHF) is the best green alternative.[1]

Q: I see a "bis-alkylation" product. How is that possible with morpholine? A: Morpholine cannot be bis-alkylated at the nitrogen (it would become a quaternary ammonium salt).[1] However, if your carbonyl component is a dialdehyde (e.g., glutaraldehyde), one morpholine molecule can react with each end. Alternatively, if your morpholine ring opens (rare, requires harsh conditions), you have a primary amine. Double-check your MS interpretation; it might be a cluster ion.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. The definitive guide on using STAB for reductive amination.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. The primary reference for the Titanium(IV) isopropoxide protocol.[1]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Foundational work on pH control and NaCNBH3 selectivity.

Sources

Purification strategies for removing unreacted 2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers dealing with the purification of 2,6-dimethylmorpholine (2,6-DMM) . It is structured to address specific experimental bottlenecks, moving from standard workups to advanced scavenging techniques.

Status: Operational | Topic: Impurity Removal Strategies | Target: Secondary Amines

Know Your Enemy: Physicochemical Profile

Before attempting purification, understand why 2,6-DMM is persistent. It is a secondary amine often used in excess during nucleophilic substitutions (


) or reductive aminations.
PropertyValueImplication for Purification
Boiling Point 146–147 °CHigh. Difficult to remove via standard rotary evaporation; requires high vacuum or heat which may degrade products.
pKa (Conjugate Acid) ~9.0Basic. This is your primary handle. It protonates easily in acidic media.
Solubility Miscible w/ Water & OrganicsAmphiphilic. It does not simply "crash out." It partitions into both phases unless pH is controlled.
Structure Secondary AmineNucleophilic. Can be chemically scavenged using electrophiles (isocyanates/anhydrides).

Strategy A: Liquid-Liquid Extraction (The Workhorse)

Best for: Neutral or Acidic target products. The Logic: Convert the volatile, organic-soluble amine into a non-volatile, water-soluble salt.

Protocol 1: The "Acid Wash"
  • Dilution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

    • Note: Avoid Diethyl Ether if possible due to lower polarity; 2,6-DMM salts can sometimes remain partially soluble in ether.

  • The Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .

    • Why Citric Acid? If your product is acid-sensitive (e.g., contains acetals or silyl ethers), 10% Citric Acid (pH ~2-3) is mild enough to protonate the amine without cleaving sensitive groups.

  • Verification: The 2,6-DMM converts to its hydrochloride (or citrate) salt and migrates to the aqueous layer.

  • Finish: Wash organic layer with Brine, dry over

    
    , and concentrate.
    
Visualization: Acid-Base Logic Flow

ExtractionLogic Start Crude Mixture (Product + 2,6-DMM) Solvent Dissolve in EtOAc/DCM Start->Solvent Decision Is Product Basic? Solvent->Decision AcidWash Wash w/ 1M HCl or Citric Acid Decision->AcidWash No (Neutral/Acidic) AltStrat GO TO STRATEGY B (Scavenging/Chromatography) Decision->AltStrat Yes (Amine Product) PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains 2,6-DMM Salt) PhaseSep->AqLayer Impurity OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Target Product

Figure 1: Decision logic for removing 2,6-dimethylmorpholine via extraction.

Strategy B: Solid-Supported Scavenging (The "Magic Bullet")

Best for: Basic products (where acid wash would remove your product too) or high-throughput synthesis. The Logic: 2,6-DMM is a secondary amine. If your product is a tertiary amine, you can use a resin that reacts specifically with secondary amines.

Protocol 2: Electrophilic Scavenging

Use a Polystyrene-Isocyanate (PS-NCO) resin.

  • Mechanism: The isocyanate reacts with the nucleophilic secondary amine (2,6-DMM) to form a urea. The urea is covalently bound to the solid bead.

  • Selectivity: Tertiary amines (your product) have no proton to lose and cannot react with the isocyanate; they remain in solution.

Step-by-Step:

  • Calculate: Add 2–3 equivalents of PS-NCO resin relative to the estimated excess of 2,6-DMM.

  • Incubate: Add resin to the reaction mixture (dissolved in DCM or THF). Shake/stir gently for 2–4 hours (or overnight) at room temperature.

    • Tip: Do not use magnetic stir bars with resins (it grinds the beads); use an orbital shaker.

  • Filter: Pass the mixture through a fritted filter or cotton plug.

  • Result: The filtrate contains your pure tertiary amine product. The 2,6-DMM is trapped on the beads in the filter.

Strategy C: Chromatographic Solutions

Best for: Complex mixtures where extraction and scavenging are insufficient.

The Problem: Tailing

Secondary amines like 2,6-DMM interact strongly with the acidic silanols (


) on standard silica gel, causing severe streaking/tailing that co-elutes with your product.
Solution 1: Mobile Phase Modifiers

"Block" the silanols using a volatile base.

  • Triethylamine (TEA): Add 1% TEA to your mobile phase (e.g., 1% TEA in Hexanes/EtOAc).

    • Warning: TEA can form salts that contaminate the product.[1]

  • Ammonia (

    
    ):  Use 1% of 
    
    
    
    in Methanol as your polar modifier in DCM gradients. This is often cleaner than TEA.
Solution 2: Amine-Functionalized Silica (Best Practice)

Use "KP-NH" or similar amine-bonded silica cartridges.[2]

  • Why: The surface is already basic.

  • Benefit: You can run a standard Hexane/EtOAc gradient without adding messy liquid modifiers. 2,6-DMM will elute as a sharp peak, likely distinct from your product.

Troubleshooting & FAQ

Q: I tried rotary evaporation, but the NMR still shows 2,6-dimethylmorpholine peaks. Why? A: The boiling point (~146°C) is too high for standard water-bath rotovaps. You are essentially concentrating the impurity.

  • Fix: If you must evaporate it, use a Kugelrohr distillation apparatus or a high-vacuum manifold (<1 mbar) with gentle heating (40–50°C). However, extraction (Strategy A) is far more efficient.

Q: My product is also a secondary amine. How do I separate it from 2,6-DMM? A: This is the hardest scenario.

  • Chromatography: Rely on the

    
     difference.[3] 2,6-DMM is small and polar; it usually elutes later than larger, lipophilic drug-like molecules.
    
  • Derivatization (Risky): If your product is sterically hindered but 2,6-DMM is not, you might selectively acylate the 2,6-DMM with a limiting reagent of acetic anhydride, then separate the amide. (Not recommended unless necessary).

Q: Can I use Cu(II) washes? A: Yes. Copper sulfate (


) aqueous solution complexes with amines, turning the aqueous layer deep blue/purple.[4]
  • Protocol: Wash organic layer with 10% aqueous

    
    .[4] The 2,6-DMM coordinates to Copper and moves to the aqueous phase.
    
  • Caveat: This works well for small amines but can be messy if your product also chelates metals.

References

  • Chemical Properties: National Center for Biotechnology Information. (2025).[1][5] PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine. Retrieved from [Link]

  • Scavenging Resins: Biotage. (n.d.). Strategies for Work-up and Purification: Scavenging. Retrieved from [Link] (General reference for PS-NCO applications).

  • Chromatography of Amines: Teo, T. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Retrieved from [Link]

  • General Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Optimizing catalyst load for hydrogenation of piperidin-4-yl-morpholine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Catalyst Load Optimization & Troubleshooting Ticket ID: H2-OPT-PIP-MOR-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Goldilocks" Zone of Catalyst Loading

Welcome to the technical support hub for optimizing the hydrogenation of 4-(morpholin-4-yl)pyridine or N-protected-4-piperidone/morpholine enamines .

In the synthesis of piperidin-4-yl-morpholine scaffolds, catalyst loading is rarely a "more is better" variable. It is a critical control point that balances Reaction Rate (Turnover Frequency) against Selectivity and Mass Transfer Limitations .

This guide moves beyond generic advice, providing you with a rigorous, self-validating framework to determine the precise catalyst load required for your specific reactor geometry and substrate profile.

Module 1: Critical Parameters & Causality

Before adjusting your load, you must diagnose the regime your reaction is operating in. Increasing catalyst loading only improves rate if the reaction is kinetically limited . If you are mass-transfer limited , adding more catalyst is a waste of resources and may degrade selectivity.

The Optimization Logic Flow

The following diagram illustrates the decision matrix for optimizing catalyst load. Use this to determine your next experimental step.

OptimizationLogic Start Start: Baseline Reaction (e.g., 5 wt% Loading) CheckRate Measure Initial Rate (k_obs) Start->CheckRate DoubleLoad Experiment: Double Catalyst Load CheckRate->DoubleLoad Compare Did Rate Double? DoubleLoad->Compare Yes Yes (Kinetic Regime) Compare->Yes Rate ≈ 2x No No (Mass Transfer Regime) Compare->No Rate < 1.5x OptimizeKinetic Optimization Strategy: Reduce Load incrementally until rate drops below target. Yes->OptimizeKinetic OptimizeMT Optimization Strategy: Increase Stirring/H2 Pressure. Do NOT increase catalyst. No->OptimizeMT SelectivityCheck Check Impurity Profile (Over-reduction?) OptimizeKinetic->SelectivityCheck Final Optimal Load Defined SelectivityCheck->Final

Figure 1: Decision matrix for distinguishing between kinetic and mass-transfer regimes during catalyst optimization.

Module 2: Troubleshooting Guides (Q&A)

These scenarios address the specific chemical behavior of the piperidine-morpholine scaffold, particularly the basicity of the nitrogen atoms.

Scenario A: The "Stalled" Reaction

User Question: I am hydrogenating 4-(4-morpholinyl)pyridine using 10 wt% Pd/C. The reaction proceeds rapidly to ~60% conversion and then stops completely. Adding more catalyst doesn't restart it. Why?

Technical Diagnosis: Product Inhibition (Catalyst Poisoning). The product, a secondary or tertiary amine (piperidinyl-morpholine), is significantly more basic than the pyridine precursor. As the product concentration increases, it competes for active sites on the metal surface, effectively "poisoning" the catalyst by strong adsorption.

Corrective Protocol:

  • Acidic Additive: Do not add more catalyst. Instead, run the reaction in acetic acid or add 1.0–1.1 equivalents of HCl or H2SO4 .

    • Mechanism:[1] Protonating the product amine (

      
      ) prevents it from coordinating to the metal center, keeping active sites free for the pyridine substrate [1].
      
  • Pressure Increase: If acid is incompatible with other functional groups, increase H2 pressure (from 1 bar to 5–10 bar) to compete with the amine for surface coverage.

Scenario B: Over-Reduction (Ring Opening)

User Question: I am reducing the enamine intermediate. I see the product, but also a significant impurity where the morpholine ring has cleaved or the N-benzyl group (if used) is lost.

Technical Diagnosis: Excessive Catalyst Activity. High catalyst loading increases the residence time of the product on the active surface, promoting secondary hydrogenolysis reactions (C-N bond cleavage).

Corrective Protocol:

  • Switch Metal: Switch from Pd/C (highly active for hydrogenolysis) to Pt/C or Rh/C . Rhodium is excellent for ring saturation without hydrogenolysis [2].

  • Poison the Catalyst: If you must use Pd/C, use a "poisoned" variant like Pd/C (sulfided) or add a trace of DMSO. This reduces the catalyst's ability to break C-N bonds while retaining hydrogenation activity.

  • Reduce Loading: Drop loading from 10 wt% to 2-3 wt%.

Scenario C: Filtration Nightmares

User Question: My optimized load is 20 wt% because the reaction is slow. Now I cannot filter the catalyst; the fines are clogging my filter.

Technical Diagnosis: Catalyst Attrition. High loading often correlates with long reaction times and vigorous stirring, which grinds the carbon support into "fines" that block pores.

Corrective Protocol:

  • Use Eggshell Catalysts: Switch to a catalyst where the metal is concentrated on the outer shell. This allows you to use less total mass for the same surface activity.

  • Filter Aid: Pre-coat your filter with Celite® or diatomaceous earth before introducing the reaction mixture.

  • Self-Validation: If you need 20 wt% loading, your reaction is likely mass-transfer limited (see Module 1). Improve gas dispersion (e.g., hollow shaft stirrer) to lower the required load.

Module 3: Optimization Protocol (Step-by-Step)

Objective: Determine the Minimum Effective Load (MEL) to achieve >98% conversion in <6 hours.

Prerequisites:

  • Substrate: 4-(morpholin-4-yl)pyridine or Enamine precursor.

  • Solvent: Methanol or Ethanol (Acidified if pyridine).

  • Temp: 40°C (Standard start).

  • Pressure: 5 bar (Standard start).

Experimental Workflow
StepActionObservationDecision/Insight
1 Baseline Run Run at 5 wt% loading (dry basis relative to substrate).Record time to 50% conversion (

).
If

hours, check H2 availability (stirring speed).
2 Linearity Check Run at 2.5 wt% and 10 wt% .Plot Initial Rate (

) vs. Loading.
Linear Plot: You are in the kinetic regime. proceed to Step 3.Plateau: You are mass-transfer limited.[2] Fix stirring before optimizing load.
3 Selectivity Screen Analyze impurity profile of the 10 wt% run.Look for "Des-morpholine" or ring-opened byproducts.High Impurities: Your load is too high (over-reduction). Cap load at 5 wt%.Clean: You can push load higher if speed is needed.
4 Recycle Test Filter catalyst from Step 1 and reuse.Measure conversion at 6 hours.Activity Loss > 10%: Catalyst poisoning is occurring. Implement Acidic Additive protocol (Scenario A).
Data Visualization: The Poisoning Pathway

Understanding how the catalyst deactivates helps you choose the right load.

PoisoningMechanism Substrate Pyridine Precursor (Flat, adsorbs easily) Reaction Hydrogenation Substrate->Reaction Catalyst Pd Surface (Active Sites) Catalyst->Reaction Poisoned Inhibited Catalyst (Amine-Pd Complex) Catalyst->Poisoned If no Acid present H2 H2 (Dissolved) H2->Reaction Product Piperidine Product (Basic Amine, sp3) Reaction->Product Product->Catalyst Strong Adsorption (Competition) Acid Acid Additive (H+) Product->Acid Protonation ProductSalt Product-H+ (Does not bind Pd) Acid->ProductSalt Forms Salt ProductSalt->Catalyst No Adsorption

Figure 2: Mechanism of catalyst poisoning by product amines and the protective role of acid additives.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel instead of Pd/C to save money? A: Yes, Raney Nickel is effective for pyridine reduction and less expensive. However, it requires higher loading (often 20-50 wt%) and is pyrophoric. It is less prone to poisoning by amines than Pd, but handling safety becomes the primary concern on scale-up.

Q: My HPLC shows a "mystery peak" eluting just after the product. A: This is likely the partially reduced tetrahydropyridine intermediate. If you see this, your reaction stopped prematurely. Do not add more catalyst yet. Increase the temperature by 10°C or reaction time. Adding more catalyst often favors side reactions over finishing this difficult last step.

Q: How do I calculate "wt%" correctly? A: Always calculate based on the dry weight of the metal+support relative to the substrate.

  • Example: 100g Substrate. 5 wt% loading = 5g of dry catalyst powder.

  • Note: If using wet catalyst (e.g., 50% water), you must add 10g of the wet paste to achieve a 5 wt% dry loading.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms on amine poisoning and acid promotion).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pyridine vs. Benzene reduction selectivity).
  • BenchChem Protocols. (2025). Catalytic Hydrogenation of Pyridine to Piperidine.

  • Despois, A., & Cramer, N. (2025).[3] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [4]

  • Sciencemadness Discussion. (2009). Troubleshooting Pd/C Poisoning.

Sources

Technical Support Center: Metal Catalyst Removal from Morpholine Products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Residual Palladium, Copper, and Ruthenium from Morpholine Derivatives

The Core Challenge: The "Morpholine Trap"

Why is this specific chemistry difficult? Morpholine is not just a structural motif; it is a potent monodentate ligand. In reaction mixtures, morpholine moieties compete thermodynamically with scavengers for the metal center.

  • The Mechanism: The secondary or tertiary amine nitrogen and the ether oxygen in the morpholine ring can chelate transition metals (Pd, Cu, Ru).

  • The Consequence: Standard silica washes often fail because the binding constant (

    
    ) of the Metal-Morpholine complex is often higher than that of generic thiol scavengers.
    
  • The Solution: You must use a scavenger with a significantly higher affinity (lower

    
    ) for the metal than your product, or alter the solution thermodynamics to break the Product-Metal bond.
    

Diagnostic & Assessment

FAQ: How do I accurately quantify residual metal in these amines?

Q: I am getting inconsistent ICP-MS results. My blank is clean, but the morpholine product varies wildly.

A: Morpholines can suppress ionization in ICP-MS or cause matrix effects.

  • Protocol: Do not use simple solvent dilution (e.g., DMSO dilution). You must perform a full acid digestion .

    • Reagent: Concentrated

      
       + 
      
      
      
      (4:1 ratio, inverted Aqua Regia).
    • Method: Microwave digestion at 200°C for 15 mins. This destroys the organic morpholine matrix, releasing the metal for accurate quantification.

Regulatory Targets (ICH Q3D)

Before starting purification, confirm your target limit based on daily dose.

ElementClassOral PDE (

g/day )
Parenteral PDE (

g/day )
Inhalation PDE (

g/day )
Pd 2B100101
Pt 2B100101
Ru 2B100101
Cu 3300030030

Ref: ICH Q3D(R2) Guideline for Elemental Impurities.

Scavenger Selection Strategy

WARNING: Do NOT use Sulfonic Acid (SCX) based scavengers.

  • Reason: Morpholines are basic. Strong cation exchangers (SCX) will protonate the morpholine nitrogen, binding your product to the silica, resulting in massive yield loss (often >40%).

Visual Guide: Scavenger Decision Tree

ScavengerSelection Start Start: Metal Removal from Morpholine Product IsBasic Is the Product Basic? (Morpholine pKa ~8.3) Start->IsBasic AvoidAcid CRITICAL STOP: Avoid SCX / Sulfonic Acid Resins (Will bind product) IsBasic->AvoidAcid Yes MetalType Identify Target Metal AvoidAcid->MetalType Pd_Ru Palladium (Pd) or Ruthenium (Ru) MetalType->Pd_Ru Cu Copper (Cu) MetalType->Cu Solubility Solubility Profile Pd_Ru->Solubility Rec_TAA RECOMMENDED: Si-TAAcOH (Triamine Acetate) Cu->Rec_TAA Chelation Preference Organic Soluble in THF/DCM/EtOAc Solubility->Organic Highest Affinity Aqueous High % Water or MeOH Solubility->Aqueous Better Wetting Rec_TMT RECOMMENDED: Si-TMT or MP-TMT (Trimercaptotriazine) Organic->Rec_TMT Highest Affinity Rec_Thiol RECOMMENDED: Si-Thiol (Mercaptopropyl) Aqueous->Rec_Thiol Better Wetting

Figure 1: Decision logic for selecting the correct scavenger phase to avoid product loss while maximizing metal uptake.

Experimental Protocols

Protocol A: Solid-Supported Scavenging (Batch Mode)

Best for: Final polishing (reducing Pd from 500 ppm to <10 ppm).

Materials:

  • Scavenger: SiliaMetS® TMT or Biotage® Si-TMT (0.3–0.5 mmol/g loading).

  • Solvent: THF, EtOAc, or MeOH (Avoid DMF/DMSO if possible; high viscosity slows kinetics).

Step-by-Step:

  • Dissolution: Dissolve crude morpholine product in 10 volumes of solvent.

  • Loading: Add 3–5 equivalents of scavenger relative to the residual metal content (NOT the product).

    • Calculation: If you have 1000 ppm Pd in 10g product, that is ~0.1 mmol Pd. Add 0.3–0.5 mmol of resin (approx 1g of resin).

  • Temperature: Heat to 40–50°C .

    • Why? Heat increases the exchange rate, helping the scavenger break the Morpholine-Pd bond. Room temperature is often insufficient for morpholines.

  • Time: Stir vigorously for 4–16 hours.

  • Filtration: Filter through a 0.45

    
    m PTFE membrane or a Celite pad.
    
  • Wash: Rinse the filter cake with clean solvent to recover any entrained product.

Protocol B: The "NAC Wash" (Liquid-Liquid Extraction)

Best for: Bulk removal (reducing Pd from >5000 ppm to <500 ppm) or when solid scavengers fail.

Mechanism: N-Acetylcysteine (NAC) is a water-soluble ligand with high affinity for Pd. It strips Pd from the organic layer into the aqueous layer.

Step-by-Step:

  • Preparation: Dissolve product in a water-immiscible solvent (DCM, EtOAc, or 2-MeTHF).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (7.0) with NaOH if product is acid-sensitive.

  • Extraction: Add NAC solution (3–5 equiv relative to Pd) to the organic layer.

  • Incubation: Stir rapidly at 40°C for 1–2 hours .

    • Note: Simple shaking in a funnel is not enough. You need time and heat for the ligand exchange.

  • Separation: Cool and separate layers. The Pd-NAC complex is usually dark red/brown and stays in the aqueous layer.

  • Polishing: Wash the organic layer with 5%

    
     to remove residual NAC, then Brine.
    

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield (<80%) Product binding to scavenger.Check Resin Type: Did you use SCX or Silica-Acid? Switch to Si-TMT or MP-TMT . If using silica, switch to Polymer (MP) backbone to reduce non-specific binding.
High Pd (>50 ppm) after scavenging Morpholine competition / Kinetic trap.Increase Temp: Run scavenging at 60°C. Solvent Switch: Change from DCM to THF or MeOH (swells resin better). Double Pass: Filter and repeat with fresh resin.
Colored Product Colloidal Metal ("Palladium Black").Activated Carbon: Treat with charcoal (e.g., Darco G-60) for 30 mins before adding the specific scavenger. Carbon removes colloids; TMT removes ions.
Scavenger Clogging Resin breakdown.Stirring Speed: Do not use magnetic stir bars with silica gels (grinds particles). Use an overhead stirrer or a shaker.
FAQ: Can I use crystallization?

A: Proceed with caution. Morpholine-Metal complexes often co-crystallize with the free product, sometimes even enriching the metal content in the crystals. Always perform a scavenging step (Protocol A or B) before the final crystallization.

References & Authority

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[1][2]

  • Biotage Metal Scavenger User Guide. Biotage AB. (Detailed protocols for Si-TMT and MP-TMT).

  • SiliCycle Metal Scavenger Selection Guide. SiliCycle Inc. (Comparative data on amine vs. thiol scavengers).

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). (Foundational text on NAC washes and TMT resins).

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 9(2), 198–205. (2005).[1][3]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Piperidin-4-yl-morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2][3][4]

The piperidin-4-yl-morpholine moiety is a privileged pharmacophore found in numerous bioactive compounds, including dual PI3K/mTOR inhibitors, opioid receptor antagonists, and antipsychotics. Its structural integrity relies on the linkage between the 4-position of a piperidine ring and the nitrogen of a morpholine ring.

For researchers in drug metabolism and pharmacokinetics (DMPK), distinguishing this scaffold from its close structural analog—piperidin-4-yl-piperazine —is critical. While both scaffolds improve solubility and metabolic stability, they exhibit distinct fragmentation behaviors in tandem mass spectrometry (MS/MS).

This guide objectively compares the fragmentation patterns of piperidin-4-yl-morpholine derivatives against piperazine alternatives, providing a self-validating workflow for structural confirmation.

Comparative Fragmentation Analysis

The Core Conflict: Morpholine vs. Piperazine

The primary challenge in analyzing these derivatives is the similarity in nominal mass and physicochemical properties. However, the presence of the oxygen atom in the morpholine ring alters the charge localization and fragmentation energetics compared to the di-nitrogen piperazine ring.

1. Ionization and Charge Localization (ESI+)
  • Piperidin-4-yl-morpholine: The bridge nitrogen (connecting the rings) is the most basic site. Protonation typically occurs here or on the secondary amine of the piperidine (if unsubstituted). The morpholine oxygen exerts an inductive effect (-I), slightly destabilizing the positive charge on the adjacent carbons.

  • Piperidin-4-yl-piperazine: Both nitrogens in the piperazine ring can accept protons. The "alternative" piperazine scaffold often produces higher charge state distributions (

    
    ) due to two highly basic nitrogens, whereas the morpholine derivative is predominantly 
    
    
    
    .
2. Diagnostic Neutral Losses

This is the most reliable differentiator.

FeaturePiperidin-4-yl-MorpholinePiperidin-4-yl-Piperazine (Alternative)
Primary Neutral Loss 44 Da (

)
43 Da (

) or 57 Da (

)
Mechanism Retro-Diels-Alder (RDA) or Distonic Ion cleavageRing opening / RDA
Linker Cleavage Generates m/z 88 (Morpholinium) or m/z 100 (Methyl-morpholinium)Generates m/z 87 (Piperazinium) or m/z 101 (Methyl-piperazinium)
Low Mass Marker m/z 56 (

)
m/z 56 (

)

Critical Insight: The loss of 44 Da is the "smoking gun" for morpholine. If you observe a loss of 43 Da, you are likely dealing with a piperazine or propyl-amine derivative, not morpholine.

Mechanistic Pathways (Visualized)

The following diagram details the competitive fragmentation pathways for a generic piperidin-4-yl-morpholine derivative. It highlights the bifurcation between "Linker Cleavage" (separating the rings) and "Ring Opening" (characteristic morpholine degradation).

FragmentationPathway Precursor Precursor [M+H]+ (Protonated at Bridge N) TS_Inductive Transition State A: Inductive C-N Cleavage Precursor->TS_Inductive High Energy (CID) TS_RingOpen Transition State B: Morpholine Ring Opening Precursor->TS_RingOpen Low Energy (Resonance) Frag_Morpholine Diagnostic Ion: Morpholinium (m/z 88) TS_Inductive->Frag_Morpholine Charge Retention on Morpholine Frag_Piperidine Piperidine Core Ion (Neutral Morpholine Loss) TS_Inductive->Frag_Piperidine Charge Retention on Piperidine Frag_Loss44 Product Ion: [M+H - 44 Da]+ (Loss of C2H4O) TS_RingOpen->Frag_Loss44 Neutral Loss (Ethylene Oxide) Frag_Immonium Immonium Ion (m/z 56) Frag_Piperidine->Frag_Immonium Further Fragmentation

Figure 1: Competitive fragmentation pathways. Note the bifurcation: Path A leads to complete separation of the rings (Linker Cleavage), while Path B involves the characteristic destruction of the morpholine ether linkage.

Experimental Protocol: Self-Validating Acquisition

To generate reproducible data that allows for the differentiation described above, follow this specific Q-TOF / Orbitrap workflow.

Step 1: Source Tuning (ESI)
  • Gas Flow: High sheath gas (45-50 arb units) is required to desolvate the hydrophilic morpholine moiety.

  • Voltage: Maintain spray voltage at +3.5 kV. Avoid higher voltages (>4.0 kV) which can induce in-source fragmentation, leading to premature loss of the morpholine ring before MS/MS selection.

Step 2: Energy Ramping (The "Validation" Step)

Do not use a single Collision Energy (CE). The morpholine ring is relatively stable.

  • Acquire spectra at Stepped NCE (Normalized Collision Energy): 20, 35, and 50.

  • Low Energy (20 NCE): Look for the intact precursor and the

    
     peak. This confirms the morpholine presence.
    
  • High Energy (50 NCE): Look for the m/z 88 (morpholinium) or m/z 56 (immonium) ions. These confirm the structural connectivity.

Step 3: Isotope Confirmation

Check the A+1 and A+2 peaks.[1]

  • Morpholine: One Oxygen, One Nitrogen.

  • Piperazine: Two Nitrogens.

  • Validation: The A+1 intensity contribution from Nitrogen is small, but the absence of Oxygen's isotopic pattern (though subtle) can be cross-referenced if high-resolution data (R > 30,000) is available.

Data Summary: Diagnostic Ion Table

The following table summarizes the key ions observed when analyzing derivatives where R is a generic aromatic substituent attached to the piperidine nitrogen.

Fragment Ion Identitym/z (Theoretical)OriginDiagnostic Value
Precursor [M+H]+Intact MoleculeParent confirmation
Des-Morpholine [M+H - 87]+C-N Bond CleavageHigh. Indicates the mass of the "rest" of the molecule.
Morpholine Ring Open [M+H - 44]+Loss of

Critical. Distinguishes Morpholine from Piperazine.
Protonated Morpholine 88.076Charge retention on MorpholineMedium. Common in many morpholine drugs.
Tetrahydropyridine 82.065Piperidine Ring CleavageLow. Common to all piperidines.
Immonium Ion 56.050

Low. General marker for cyclic amines.

References

  • Dias, H. J., et al. (2019).[2] Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. [Link]

  • Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Kikuchi, J., et al. (2016).[3] Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Molecules (MDPI). [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Natural Product Reports (RSC). [Link]

Sources

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